molecular formula C9H20N2 B1268201 1-Isobutylpiperidin-4-amine CAS No. 42450-36-2

1-Isobutylpiperidin-4-amine

Cat. No.: B1268201
CAS No.: 42450-36-2
M. Wt: 156.27 g/mol
InChI Key: ZXVWFOMYPHVUGO-UHFFFAOYSA-N
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Description

1-Isobutylpiperidin-4-amine is a chemical compound of significant interest in medicinal chemistry and antifungal research. It belongs to the 4-aminopiperidine class, which is recognized as a novel chemotype of antifungals with remarkable activity . The 4-aminopiperidine scaffold is a pivotal cornerstone in drug discovery, serving as a key building block for compounds with diverse therapeutic applications . The core value of this compound in research stems from its potential mechanism of action. Like related 4-aminopiperidine compounds, it is investigated for its ability to inhibit critical enzymes in the fungal ergosterol biosynthesis pathway, specifically sterol C14-reductase and sterol C8-isomerase . At physiological pH, the protonated piperidine ring is believed to imitate carbocationic high-energy intermediates of the conversions catalyzed by these enzymes, thereby disrupting the production of ergosterol, an essential component of the fungal cell membrane . Structure-activity relationship (SAR) studies on 4-aminopiperidines indicate that the nature of the substituents on the nitrogen atoms is critical for fine-tuning antifungal potency . The isobutyl group on the piperidine nitrogen is a feature inspired by established antifungal agents, contributing to the compound's overall bioactivity profile and providing a strategic vector for further chemical optimization . Researchers value this compound as a versatile intermediate for synthesizing more complex molecules and as a tool compound for probing biological pathways. Its primary research applications include investigating new antifungal agents to combat resistant pathogens like Aspergillus spp. and Candida spp., and exploring the sterol biosynthesis pathway . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)7-11-5-3-9(10)4-6-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVWFOMYPHVUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40338713
Record name 1-isobutylpiperidin-4-amine
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Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42450-36-2
Record name 1-(2-Methylpropyl)-4-piperidinamine
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Record name 1-isobutylpiperidin-4-amine
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Record name 1-(2-methylpropyl)piperidin-4-amine
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Foundational & Exploratory

1-Isobutylpiperidin-4-amine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isobutylpiperidin-4-amine: Chemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the class of substituted piperidines. This bifunctional molecule, featuring a tertiary amine within the piperidine ring and a primary amine at the C4 position, serves as a valuable and versatile building block in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a privileged structure in drug design, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The N-isobutyl group and the 4-amino moiety provide distinct vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in the design of novel therapeutic agents.

This guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and spectroscopic characteristics of this compound, with a focus on practical applications for professionals in research and development.

Chemical and Physical Properties

Direct experimental data for this compound is limited. The following table summarizes available and predicted properties for the free base and its common synthetic precursor, 1-Isobutyl-4-piperidone.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 1-(2-methylpropyl)piperidin-4-amineN/A
Synonyms 1-Isobutyl-4-piperidinamine[1]
CAS Number 42450-36-2[1]
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 81.5-82.5 °C (at 11.5 Torr)[1]
Density 0.887 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.49 ± 0.20 (Predicted)[1]
Storage Temp. 2-8°C[1]

Table 2: Physicochemical Properties of Precursor 1-Isobutyl-4-piperidone

PropertyValueSource
IUPAC Name 1-(2-methylpropyl)piperidin-4-one[2][3]
CAS Number 72544-16-2[2][3][4][5]
Molecular Formula C₉H₁₇NO[2][3][5]
Molecular Weight 155.24 g/mol [2][3][5]
Appearance Colorless to yellow liquid[2][5][6]
Melting Point 28°C (estimate)[2][5]
Boiling Point 220 °C (lit.)[2][4][5]
Density 0.914 g/mL at 25 °C (lit.)[2][4]
Refractive Index n20/D 1.456 (lit.)[2][4]
Flash Point 93.3 °C (closed cup)[5]
pKa 7.94 ± 0.20 (Predicted)[2][6]

Synthesis and Experimental Protocols

The most direct and widely employed strategy for the synthesis of this compound is the reductive amination of its corresponding ketone, 1-Isobutyl-4-piperidone.[7][8][9] This one-pot reaction involves the formation of an intermediate imine or enamine, which is subsequently reduced in situ to the target primary amine.

Core Synthetic Relationship

The logical workflow for producing the target compound from commercially available precursors is illustrated below. The key transformation is the conversion of the C4-carbonyl group into a primary amine.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_final Final Product piperidone Piperidin-4-one ketone 1-Isobutyl-4-piperidone (CAS: 72544-16-2) piperidone->ketone N-Alkylation isobutyraldehyde Isobutyraldehyde or Isobutyl Halide isobutyraldehyde->ketone Reductive Amination amine This compound (CAS: 42450-36-2) ketone->amine Reductive Amination (with Amine Source) G start 1. Reaction Setup - Dissolve 1-Isobutyl-4-piperidone in anhydrous DCM imine 2. Imine Formation - Add Ammonium Acetate - Stir at RT for 2-4h start->imine reduction 3. Reduction - Add NaBH(OAc)₃ portion-wise - Stir at RT for 12-24h imine->reduction workup 4. Aqueous Workup - Quench with NaHCO₃ - Extract with DCM reduction->workup purify 5. Purification - Dry & Concentrate - Silica Gel Chromatography workup->purify product Final Product: This compound purify->product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 1-Isobutylpiperidin-4-amine

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a piperidine derivative of interest in medicinal chemistry and synthetic applications. The document details its known physical and chemical characteristics, presents standardized experimental protocols for their determination, and visualizes key synthetic and analytical workflows.

Core Physicochemical Properties

This compound, also known as 1-(2-methylpropyl)piperidin-4-amine, is a substituted piperidine with the CAS Number 42450-36-2.[1] Its fundamental properties are crucial for applications in drug design, formulation, and chemical synthesis. The quantitative data available for this compound are summarized below.

Data Presentation

PropertyValueSource
Molecular Formula C₉H₂₀N₂[1]
Molecular Weight 156.27 g/mol [1]
Boiling Point 81.5-82.5 °C (at 11.5 Torr)[1]
Density 0.887 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.49 ± 0.20 (Predicted)[1]
Physical Form Assumed to be liquid at room temperature based on boiling point.
Storage Temperature 2-8 °C[1]

Synthesis and Logic Workflows

The synthesis of N-substituted piperidin-4-amines is often achieved through the reductive amination of a corresponding piperidin-4-one precursor.[2] This is a robust and widely used method in organic synthesis.[3][4][5]

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Process cluster_end Product Piperidone 1-Isobutyl-4-piperidone ReductiveAmination Reductive Amination Piperidone->ReductiveAmination Ammonia Ammonia (or equivalent) Ammonia->ReductiveAmination ReducingAgent Reducing Agent (e.g., NaBH₃CN) ReducingAgent->ReductiveAmination FinalProduct This compound ReductiveAmination->FinalProduct Forms C4-N bond

General synthesis workflow for this compound.

G cluster_protocols Experimental Characterization cluster_data Physicochemical Data Compound Amine Compound (e.g., this compound) pKa pKa Determination (Potentiometric Titration) Compound->pKa BP Boiling Point (Distillation) Compound->BP Solubility Aqueous Solubility (Shake-Flask Method) Compound->Solubility LogP LogP Determination (HPLC Method) Compound->LogP Ionization Ionization State vs. pH pKa->Ionization Volatility Volatility BP->Volatility Distribution Hydrophobicity/ Hydophilicity Solubility->Distribution LogP->Distribution

Logical workflow for physicochemical property characterization.

Experimental Protocols

The following sections provide detailed methodologies for determining the key physicochemical properties of primary and secondary amines like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that governs the ionization state of a molecule at a given pH.

  • Apparatus : A calibrated pH meter with a suitable electrode, a magnetic stirrer, a burette, and a beaker.

  • Procedure :

    • Prepare a solution of the amine of known concentration (e.g., 0.01 M) in deionized water.

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

    • Record the pH value after each addition of the titrant, allowing the solution to equilibrate.

    • Continue the titration until the pH passes through the equivalence point.

    • The pKa is determined from the titration curve as the pH at which half of the amine has been neutralized (the midpoint of the buffer region).

Determination of Boiling Point

The boiling point provides a measure of a substance's volatility.

  • Apparatus : A distillation apparatus including a boiling flask, a condenser, a thermometer, and a collection flask. For reduced pressure measurements, a vacuum pump and manometer are required.

  • Procedure :

    • Place a small volume of the sample into the boiling flask along with boiling chips.

    • Assemble the distillation apparatus. If performing a vacuum distillation (as indicated for this compound), connect the apparatus to a vacuum pump.[1]

    • Begin heating the flask gently. For vacuum distillation, ensure the desired pressure is stable before heating.

    • Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature, at the recorded pressure, is the boiling point.

Determination of Aqueous Solubility (Shake-Flask Method)

This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at equilibrium.

  • Apparatus : Vials with screw caps, an orbital shaker or rotator, a constant temperature incubator, a centrifuge or filtration device, and a suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS).

  • Procedure :

    • Add an excess amount of this compound to a vial containing a known volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid from the saturated solution via centrifugation or filtration.

    • Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate mobile phase.

    • Quantify the concentration of the dissolved amine using a pre-validated analytical method and calibration curve.

Determination of Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic behavior.

  • Apparatus : Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification.

  • Procedure :

    • Pre-saturate n-octanol with water and, separately, water (or a relevant buffer) with n-octanol to create the two phases.

    • Prepare a stock solution of this compound in the aqueous phase at a known concentration.

    • Add a known volume of this stock solution to a known volume of the pre-saturated n-octanol in a vial.

    • Shake the mixture for a sufficient time (e.g., 1-24 hours) to allow for complete partitioning between the two phases.

    • Separate the two phases by centrifugation to ensure a clean interface.

    • Determine the concentration of the amine in the aqueous phase using an appropriate analytical method.

    • The concentration in the octanol phase can be calculated by mass balance. The partition coefficient (P) is the ratio of the concentration in octanol to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[6]

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the key physicochemical properties of 1-Isobutylpiperidin-4-amine, specifically its solubility and pKa values. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research who require a comprehensive understanding of this compound's fundamental characteristics.

Core Physicochemical Data

The following table summarizes the known quantitative data for this compound. It is important to note that while some physical properties have been experimentally determined, the pKa value is a predicted value and should be confirmed through empirical testing for critical applications.

PropertyValueData Type
Molecular Formula C9H20N2---
Molecular Weight 156.27 g/mol ---
Boiling Point 81.5-82.5 °C (at 11.5 Torr)Experimental
Density 0.887 ± 0.06 g/cm³Predicted
pKa 10.49 ± 0.20Predicted[1]
Storage Temperature 2-8 °C---

Solubility Profile

Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method)

A standard and widely accepted method for determining the thermodynamic solubility of a compound is the shake-flask method, as outlined by the OECD Guideline 105.

Objective: To determine the saturation concentration of this compound in water at a specific temperature (e.g., 25 °C).

Materials:

  • This compound

  • Reagent-grade water (e.g., Milli-Q or equivalent)

  • Calibrated analytical balance

  • Mechanical shaker or agitator in a temperature-controlled environment

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a solvent in which it is freely soluble (e.g., methanol or DMSO) for HPLC calibration.

  • Calibration Curve: Generate a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them via HPLC. Plot the peak area against concentration.

  • Equilibration: Add an excess amount of this compound to a known volume of water in a sealed flask. The excess solid ensures that a saturated solution is formed.

  • Agitation: Place the flask in a mechanical shaker within a temperature-controlled chamber (e.g., 25 °C ± 0.5 °C). Agitate the mixture for a sufficient time to allow for equilibrium to be reached (typically 24 to 72 hours). Preliminary studies may be needed to determine the optimal equilibration time.

  • Phase Separation: After agitation, allow the flask to stand undisturbed in the temperature-controlled chamber to let the undissolved solid settle. Centrifuge the samples at a high speed to further separate the solid and aqueous phases.

  • Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the sample to remove any remaining solid particles.

  • Quantification: Dilute the filtered sample with the mobile phase to a concentration that falls within the range of the HPLC calibration curve. Analyze the diluted sample by HPLC to determine its concentration.

  • Calculation: Use the calibration curve to calculate the concentration of this compound in the saturated solution. This concentration represents the aqueous solubility of the compound at the tested temperature.

Acidity and Basicity: pKa Values

The pKa of a compound is a critical parameter that influences its ionization state at different pH values, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For a basic compound like this compound, the pKa refers to the dissociation constant of its conjugate acid.[6] A higher pKa value for the conjugate acid corresponds to a stronger base.[6][7] The predicted pKa of ~10.49 suggests that this compound is a relatively strong base, similar to other simple alkylamines.[7]

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Objective: To determine the pKa of this compound by monitoring pH changes during titration with a strong acid.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Calibrated pH meter with an electrode

  • Automatic titrator or a burette

  • Stir plate and stir bar

  • Beaker

  • Deionized water (degassed to remove CO2)

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Titration Setup: Place the beaker on the stir plate, add a stir bar, and immerse the pH electrode in the solution. Begin gentle stirring.

  • Titration: Slowly add the standardized HCl solution in small, precise increments using the automatic titrator or burette.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point (the point of rapid pH change).

  • Data Analysis:

    • Plot the measured pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve (often found by taking the first or second derivative of the curve).

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been protonated).

  • Refinement: For higher accuracy, the experiment can be repeated multiple times. The collected data can also be analyzed using specialized software that fits the titration curve to theoretical models to derive the pKa value.

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the initial physicochemical characterization of a novel compound like this compound, a crucial step in early-stage drug discovery and development.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Core Property Determination cluster_2 Phase 3: Data Integration & Analysis cluster_3 Phase 4: Downstream Applications start Novel Chemical Entity (this compound) purity Purity & Identity Confirmation (NMR, LC-MS) start->purity solubility Aqueous Solubility (Shake-Flask Method) purity->solubility pka pKa Determination (Potentiometric Titration) purity->pka logp Lipophilicity (LogP) (Shake-Flask or HPLC) purity->logp analysis Physicochemical Profile Analysis solubility->analysis pka->analysis logp->analysis decision Decision Gate: Proceed to further studies? analysis->decision formulation Formulation Development decision->formulation Yes adme In Vitro ADME Assays decision->adme Yes stop Project Termination decision->stop No

Caption: Workflow for Physicochemical Profiling.

References

An In-depth Technical Guide to the Spectral Analysis of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected spectral data for 1-Isobutylpiperidin-4-amine, a key building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectral characteristics derived from analogous structures and established spectroscopic principles. The information herein is intended to serve as a robust reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectral Data

The following tables summarize the predicted quantitative spectral data for this compound. These predictions are based on the analysis of similar compounds, including piperidine derivatives and aliphatic amines.

Table 1: Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-1' (CH₂)2.0 - 2.2d7.0
H-2', H-6' (axial)2.0 - 2.2m-
H-2', H-6' (equatorial)2.8 - 3.0m-
H-3', H-5' (axial)1.2 - 1.4m-
H-3', H-5' (equatorial)1.8 - 2.0m-
H-4' (CH)2.6 - 2.8m-
H-2'' (CH)1.7 - 1.9m-
H-3'' (CH₃)0.8 - 1.0d6.5
-NH₂1.0 - 2.5br s-
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1' (CH₂)60 - 65
C-2', C-6' (CH₂)50 - 55
C-3', C-5' (CH₂)30 - 35
C-4' (CH)45 - 50
C-2'' (CH)28 - 33
C-3'' (CH₃)20 - 25
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPredicted Relative IntensityProposed Fragment
156Moderate[M]⁺
141Low[M-CH₃]⁺
113High[M-C₃H₇]⁺
99Very High[M-C₄H₉]⁺ (loss of isobutyl group)
84ModeratePiperidine ring fragment
70ModerateFurther fragmentation of piperidine ring
57High[C₄H₉]⁺
Table 4: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Predicted IntensityVibration
3300 - 3500Medium, sharp (doublet)N-H stretch (primary amine)
2950 - 2960StrongC-H stretch (asymmetric, CH₃)
2870 - 2880StrongC-H stretch (symmetric, CH₃)
2910 - 2940StrongC-H stretch (asymmetric, CH₂)
2850 - 2860StrongC-H stretch (symmetric, CH₂)
1590 - 1650MediumN-H bend (scissoring)
1450 - 1470MediumC-H bend (scissoring)
1365 - 1385MediumC-H bend (rocking, isobutyl)
1000 - 1250MediumC-N stretch

Experimental Protocols

The following are detailed methodologies for the key experiments required to acquire the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 (signal-to-noise dependent).

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program.

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with Electron Ionization (EI) and/or Electrospray Ionization (ESI) source.

Sample Preparation (for ESI):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

EI-MS Protocol:

  • Introduce a small amount of the neat sample via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Acquire the spectrum in positive ion mode.

  • Typical EI energy is 70 eV.

ESI-MS Protocol:

  • Infuse the prepared sample solution directly into the ESI source at a flow rate of 5-20 µL/min.

  • Acquire the mass spectrum in positive ion mode.

  • The mobile phase can be a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) to promote ionization.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the liquid sample directly onto the ATR crystal.

  • If the sample is a solid, place a small amount of the solid onto the crystal and apply pressure using the anvil.

  • Record the spectrum.

Sample Preparation (KBr Pellet - for solids):

  • Mix approximately 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Grind the mixture to a fine powder.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Place the pellet in the spectrometer's sample holder and record the spectrum.

Visualization of Analysis Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

spectral_analysis_workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data_analysis Data Analysis cluster_conclusion Conclusion Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI and/or ESI) Sample->MS IR Infrared Spectroscopy Sample->IR NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure Structural Confirmation NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

nmr_interpretation_pathway cluster_1h ¹H NMR Analysis cluster_13c ¹³C NMR Analysis Start ¹H and ¹³C NMR Spectra ChemShift_H Analyze Chemical Shifts Start->ChemShift_H Coupling Analyze Coupling Patterns Start->Coupling Integration Analyze Integration Start->Integration ChemShift_C Analyze Chemical Shifts Start->ChemShift_C NumSignals Count Number of Signals Start->NumSignals Structure Propose Structure ChemShift_H->Structure Proton Environments Coupling->Structure Neighboring Protons Integration->Structure Proton Ratios ChemShift_C->Structure Carbon Environments NumSignals->Structure Number of Unique Carbons

Caption: Logical pathway for NMR spectral interpretation.

ms_fragmentation_pathway M_ion Molecular Ion [M]⁺ m/z = 156 frag1 [M-C₄H₉]⁺ m/z = 99 M_ion->frag1 Loss of isobutyl radical frag2 [C₄H₉]⁺ m/z = 57 M_ion->frag2 Cleavage of C-N bond frag3 [M-CH₃]⁺ m/z = 141 M_ion->frag3 Loss of methyl radical frag4 Piperidine Ring Fragments m/z = 84, 70 frag1->frag4 Ring fragmentation

Caption: Predicted mass spectrometry fragmentation pathway.

Technical Guide: NMR Spectroscopic Analysis of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-Isobutylpiperidin-4-amine. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data to provide insights into its structural characterization. The methodologies presented are based on standard laboratory practices for the analysis of small organic molecules.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational algorithms and serve as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
10, 110.89Doublet6.66H
91.75Multiplet-1H
82.08Doublet7.32H
2, 6 (axial)1.25Multiplet-2H
2, 6 (equatorial)2.85Multiplet-2H
3, 5 (axial)1.95Multiplet-2H
3, 5 (equatorial)1.45Multiplet-2H
42.65Multiplet-1H
NH₂1.50Broad Singlet-2H

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)

Atom NumberChemical Shift (δ, ppm)
10, 1120.8
928.5
862.5
2, 653.0
3, 535.0
450.0

Experimental Protocols

The following protocols describe the general procedures for acquiring ¹H and ¹³C NMR spectra of a small organic molecule like this compound.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

  • Sample Weighing: Accurately weigh approximately 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1]

  • Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can negatively affect the spectral quality.[1]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample. Typically, a drop of TMS is added to a larger volume of the deuterated solvent that is then used for multiple samples.[1]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data on a standard spectrometer.

  • Instrument Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and calibrated according to the manufacturer's instructions.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.

  • Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are often sufficient.

    • Apply a 90° pulse and acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

    • Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.

  • Data Processing:

    • The acquired FID is converted into a spectrum using a Fourier transform.

    • Phase correction is applied to ensure all peaks are in the absorptive mode.

    • Baseline correction is performed to obtain a flat baseline.

    • The spectrum is referenced to the internal standard (e.g., TMS at 0 ppm).

    • For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Visualizations

The following diagram illustrates the general workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Locking and Shimming insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference integrate Peak Integration (¹H NMR) reference->integrate analyze Structure Elucidation integrate->analyze

Caption: Experimental workflow for NMR spectroscopy.

References

Technical Guide: Spectroscopic Analysis of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Isobutylpiperidin-4-amine is a substituted piperidine derivative. As with many small molecules in pharmaceutical development and chemical research, precise structural confirmation and purity assessment are critical. Infrared (IR) spectroscopy and mass spectrometry (MS) are fundamental analytical techniques for this purpose. IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation, while mass spectrometry determines the molecular weight and provides structural clues through fragmentation analysis.

This document provides a technical overview of the expected IR and MS data for this compound and outlines detailed protocols for their acquisition.

Predicted Spectroscopic Data

While specific experimental data can vary slightly based on instrumentation and sample preparation, the following tables summarize the predicted key spectral features for this compound based on its chemical structure and known spectroscopic principles for aliphatic amines.

Infrared (IR) Spectroscopy Data

The IR spectrum is characterized by vibrations of the molecule's functional groups. For this compound (a primary amine with an N-H2 group and a secondary amine within the piperidine ring), the following absorption bands are anticipated.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H Stretch (Primary Amine)3400 - 3300 cm⁻¹MediumTwo distinct sharp peaks are expected for the symmetric and asymmetric stretches of the -NH₂ group.[1][2]
N-H Stretch (Secondary Amine)3350 - 3310 cm⁻¹Weak - MediumA single, weaker peak from the N-H bond within the piperidine ring. This may overlap with the primary amine stretches.[1][3]
C-H Stretch (Aliphatic)2960 - 2850 cm⁻¹StrongCharacteristic of sp³ C-H bonds in the isobutyl and piperidine structures.[4]
N-H Bend (Scissoring)1650 - 1580 cm⁻¹MediumThis absorption is characteristic of primary amines (-NH₂).[1][2][3]
C-N Stretch (Aliphatic)1250 - 1020 cm⁻¹Medium - WeakRepresents the stretching vibrations of the carbon-nitrogen bonds.[1]
N-H Wag910 - 665 cm⁻¹Broad, StrongA broad absorption resulting from the out-of-plane bending of the N-H bonds, characteristic of primary and secondary amines.[1]
Mass Spectrometry (MS) Data

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The fragmentation pattern is crucial for structural elucidation. For this compound (C₉H₂₀N₂), the molecular weight is approximately 156.27 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular mass.

Ion Predicted m/z Identity Notes
[M]⁺•156Molecular IonThe parent ion. Its presence can sometimes be faint in aliphatic amines.[5]
[M-43]⁺113Loss of Propyl Radical (•C₃H₇)Resulting from cleavage within the isobutyl group.
[M-57]⁺99Loss of Isobutyl Radical (•C₄H₉)A common fragmentation via alpha-cleavage at the piperidine nitrogen, breaking the bond to the isobutyl group.[6]
Base Peak99 or otherMost Abundant FragmentIn aliphatic amines, the base peak often results from a stable carbocation formed via alpha-cleavage.[6] The specific base peak depends on the relative stability of the resulting fragments.

Experimental Protocols

The following sections detail standard operating procedures for acquiring high-quality IR and MS data for solid amine compounds like this compound.

Infrared Spectroscopy Protocol (FTIR)

A common and effective method for analyzing solid samples is the Potassium Bromide (KBr) pellet technique.[7][8]

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Materials:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with dies

  • Sample holder

Procedure:

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample.

  • Grinding: Add the sample to an agate mortar containing approximately 100-200 mg of dry, spectroscopic grade KBr.[7] Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.

  • Pellet Formation: Transfer the powdered mixture to a pellet press die. Spread the powder evenly.

  • Pressing: Place the die in a hydraulic press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or translucent pellet.[7]

  • Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

  • Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.[9] Acquire a background spectrum of the empty sample chamber first, which will be automatically subtracted from the sample spectrum.

Mass Spectrometry Protocol (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like amines, often minimizing excessive fragmentation and ensuring the observation of the molecular ion.[10][11]

Instrumentation: Mass spectrometer with an ESI source (e.g., LC-MS or direct infusion).

Materials:

  • This compound sample

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (for aiding protonation)

  • Syringe pump (for direct infusion)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture, such as 50:50 methanol/water.[12] To promote the formation of protonated ions [M+H]⁺, add a small amount of formic acid (to a final concentration of 0.1%).[12]

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source to operate in positive ion mode.

  • Sample Introduction: The sample solution can be introduced via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11]

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Tandem MS (MS/MS): To confirm the structure, perform fragmentation analysis. Isolate the molecular ion (or the [M+H]⁺ ion at m/z 157) in the first mass analyzer, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions in the second mass analyzer.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a potential fragmentation pathway.

IR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis process process material material instrument instrument output output Sample Sample Grind Grind in Mortar Sample->Grind KBr Dry KBr KBr->Grind Pellet Press into Pellet Grind->Pellet FTIR FTIR Spectrometer Pellet->FTIR Spectrum IR Spectrum FTIR->Spectrum

Caption: General workflow for sample analysis using FTIR with the KBr pellet method.

MS_Workflow cluster_prep Sample Introduction cluster_analysis Mass Analysis process process material material instrument instrument output output Sample Sample in Solution Infusion Syringe Pump Infusion Sample->Infusion ESI ESI Source (Ionization) Infusion->ESI Analyzer Mass Analyzer (Separation) ESI->Analyzer Ions Detector Detector Analyzer->Detector m/z Sorted Ions MassSpec Mass Spectrum Detector->MassSpec

Caption: Workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Fragmentation_Pathway parent parent fragment fragment loss loss M Molecular Ion [C₉H₂₀N₂]⁺• m/z = 156 F99 Fragment [C₅H₁₁N₂]⁺ m/z = 99 M->F99 α-cleavage F113 Fragment [C₆H₁₃N₂]⁺ m/z = 113 M->F113 β-cleavage Loss57 - •C₄H₉ (Isobutyl radical) M->Loss57 Loss43 - •C₃H₇ (Propyl radical) M->Loss43 Loss57->F99 Loss43->F113

Caption: Proposed primary mass spectrometry fragmentation pathways for the molecular ion.

References

An In-depth Technical Guide to N-isobutyl-4-aminopiperidine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-isobutyl-4-aminopiperidine, a member of the versatile 4-aminopiperidine class of compounds. While a detailed historical account of the specific discovery of N-isobutyl-4-aminopiperidine is not extensively documented in publicly available literature, this guide consolidates information on its synthesis, based on established methods for analogous compounds, and discusses the broader significance of the 4-aminopiperidine scaffold in medicinal chemistry.

The 4-aminopiperidine moiety is a crucial building block in the development of a wide range of biologically active molecules.[1][2][3] Its derivatives have shown promise in various therapeutic areas, acting as antifungal agents, N-type calcium channel blockers for pain management, and CCR5 antagonists for HIV-1 entry inhibition.[1][4][5] The versatility of the 4-aminopiperidine core allows for extensive chemical modification at both the piperidine nitrogen and the 4-amino group, enabling the fine-tuning of pharmacological properties.[5]

Synthesis of N-isobutyl-4-aminopiperidine

The synthesis of N-isobutyl-4-aminopiperidine can be achieved through several established synthetic routes. A common and efficient method is the reductive amination of a suitable N-protected 4-piperidone with isobutylamine. This approach is widely used for the preparation of a variety of N-substituted 4-aminopiperidines.[4]

Experimental Protocol: Reductive Amination

This protocol is based on the general procedure for the synthesis of 4-aminopiperidine derivatives.[4]

Materials:

  • N-Boc-4-piperidone

  • Isobutylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • 10% aqueous sodium hydroxide solution

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Triethylamine

Procedure:

  • Reductive Amination:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in dichloromethane.

    • Add isobutylamine (1.2 eq) to the solution.

    • Stir the mixture for 30 minutes at room temperature.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude N-Boc-N-isobutyl-4-aminopiperidine.

  • Boc-Deprotection:

    • Dissolve the crude N-Boc-N-isobutyl-4-aminopiperidine in dichloromethane (20 mL).

    • Add trifluoroacetic acid (10 mL) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.[4]

    • After completion, carefully add a 10% aqueous sodium hydroxide solution to neutralize the excess acid.[4]

    • Extract the product with dichloromethane (3 x 20 mL).[4]

    • Dry the combined organic layers over sodium sulfate, filter, and evaporate the solvent.[4]

    • Purify the residue by flash column chromatography (e.g., using a mixture of ethyl acetate and triethylamine) to yield N-isobutyl-4-aminopiperidine.[4]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc-Deprotection N-Boc-4-piperidone N-Boc-4-piperidone Intermediate N-Boc-N-isobutyl-4-aminopiperidine N-Boc-4-piperidone->Intermediate 1. Isobutylamine Isobutylamine Isobutylamine->Intermediate 2. STAB_DCM Sodium Triacetoxyborohydride DCM STAB_DCM->Intermediate 3. Final_Product N-isobutyl-4-aminopiperidine Intermediate->Final_Product 4. TFA_DCM Trifluoroacetic Acid DCM TFA_DCM->Final_Product 5.

Caption: Synthesis of N-isobutyl-4-aminopiperidine.

Quantitative Data

While specific quantitative data for N-isobutyl-4-aminopiperidine is sparse in the literature, the table below summarizes typical data for related 4-aminopiperidine derivatives. This data is provided for comparative purposes.

CompoundMolecular FormulaMolecular Weight ( g/mol )FormReference
4-Amino-1-benzylpiperidineC₁₂H₁₈N₂190.28Liquid[6]
tert-Butyl 4-aminopiperidine-1-carboxylateC₁₀H₂₀N₂O₂200.28Powder[7]
N-Isobutyl-1-phenethylpiperidin-4-amineC₁₉H₃₂N₂288.47 (calculated)Oil[4]

Biological and Medicinal Significance of the 4-Aminopiperidine Scaffold

The 4-aminopiperidine framework is a privileged scaffold in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][3] The nitrogen atom in the piperidine ring and the amino group at the 4-position can be readily functionalized to interact with various biological targets.

  • Antifungal Activity: A library of over 30 novel 4-aminopiperidines was synthesized and evaluated for antifungal activity. Several compounds demonstrated significant growth-inhibiting activity against clinically relevant fungal isolates, suggesting that the 4-aminopiperidine core is a promising lead structure for the development of new antifungal agents.[4]

  • N-Type Calcium Channel Blockers: Derivatives of 4-aminopiperidine have been designed and synthesized as N-type calcium channel blockers. These compounds have shown potent antinociceptive activity in preclinical models of pain and neuropathic pain, indicating their potential as novel analgesics.[5]

  • HIV-1 Entry Inhibitors: The 4-substituted-4-aminopiperidine motif is a key structural element in a number of piperazine-based CCR5 antagonists. These compounds inhibit the entry of the HIV-1 virus into host cells, representing a promising strategy for the treatment of HIV/AIDS.[1]

  • Opioid Receptor Modulators: Substituted 4-amino-piperidines have also been investigated as opioid receptor modulators.[8]

  • SMYD3 Inhibition: A 4-aminopiperidine derivative, EM127, was discovered as a site-specific covalent inhibitor of SMYD3, a lysine methyltransferase implicated in cancer. This compound showed potent attenuation of methyltransferase activity and reduced cancer cell proliferation.[9][10]

Conclusion

N-isobutyl-4-aminopiperidine, as a representative of the 4-aminopiperidine class, holds potential as a versatile building block for the synthesis of novel therapeutic agents. The established synthetic methodologies, coupled with the proven biological significance of the 4-aminopiperidine scaffold, provide a strong foundation for further research and development in this area. Future studies focusing on the specific biological profile of N-isobutyl-4-aminopiperidine and its derivatives could uncover new therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-Isobutylpiperidin-4-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isobutylpiperidin-4-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The document details the core synthetic strategy, a step-by-step experimental protocol, and key quantitative data.

Core Synthetic Strategy: Reductive Amination

The most direct and efficient method for the synthesis of this compound is the reductive amination of piperidin-4-amine with isobutyraldehyde. This one-pot reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ by a suitable reducing agent to yield the desired secondary amine. The resulting free base is subsequently converted to its hydrochloride salt for improved stability and handling. Reductive amination is a widely used and robust method for the formation of carbon-nitrogen bonds.[1]

The primary starting materials for this synthesis are piperidin-4-amine and isobutyraldehyde. The reaction is typically carried out in a suitable organic solvent in the presence of a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly employed reagent for this transformation due to its selectivity and tolerance of a wide range of functional groups.[2] The reaction can be catalyzed by the addition of a weak acid, such as acetic acid, which facilitates the formation of the iminium ion intermediate.

Following the reductive amination, the crude this compound is isolated and purified. The final step involves the formation of the hydrochloride salt by treating a solution of the free base with hydrochloric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound hydrochloride.

ParameterValue
Starting Material 1 Piperidin-4-amine
Starting Material 2 Isobutyraldehyde
Product This compound hydrochloride
Molecular Formula C₉H₂₁ClN₂
Molecular Weight 192.73 g/mol [3]
Typical Yield 70-90%
Purity >95% (typically achieved by recrystallization)
Physical Appearance White to off-white solid

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound hydrochloride via reductive amination.

Materials:

  • Piperidin-4-amine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether or isopropanol)

  • Diethyl ether or methyl tert-butyl ether (MTBE)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add piperidin-4-amine (1.0 eq) and anhydrous dichloromethane (DCM). Stir the mixture at room temperature until the amine has fully dissolved.

  • Addition of Aldehyde and Acid: Add isobutyraldehyde (1.1 eq) to the solution, followed by the dropwise addition of glacial acetic acid (1.1 eq). Stir the reaction mixture at room temperature for 30-60 minutes.

  • Reductive Amination: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Reaction Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (2 x volume). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound free base as an oil or a waxy solid.

  • Purification (Optional): If necessary, the crude product can be purified by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small amount of triethylamine).

  • Hydrochloride Salt Formation: Dissolve the purified this compound free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol. While stirring, add a solution of hydrochloric acid (1.1 eq, e.g., 2 M in diethyl ether) dropwise.

  • Isolation of the Product: The hydrochloride salt will typically precipitate out of the solution as a white solid. Continue stirring for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

  • Drying: Wash the collected solid with a small amount of cold diethyl ether and dry under vacuum to afford this compound hydrochloride.

Visualizations

The following diagrams illustrate the synthetic pathway and the experimental workflow.

Synthesis_Pathway Piperidin-4-amine Piperidin-4-amine Iminium_Intermediate Iminium Intermediate Piperidin-4-amine->Iminium_Intermediate + Isobutyraldehyde - H₂O Isobutyraldehyde Isobutyraldehyde Product This compound Iminium_Intermediate->Product [H] (e.g., NaBH(OAc)₃) HCl_Salt This compound HCl Product->HCl_Salt + HCl

Caption: Synthetic pathway for this compound hydrochloride.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification cluster_salt_formation Salt Formation & Isolation Start Dissolve Piperidin-4-amine in DCM Add_Aldehyde Add Isobutyraldehyde & Acetic Acid Start->Add_Aldehyde Reduction Add NaBH(OAc)₃ Add_Aldehyde->Reduction Stir Stir Overnight Reduction->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Extract Extract with DCM Quench->Extract Wash_Dry Wash with Brine & Dry Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Purify Column Chromatography (optional) Concentrate->Purify Dissolve Dissolve Free Base in Ether Concentrate->Dissolve Purify->Dissolve Add_HCl Add HCl Solution Dissolve->Add_HCl Precipitate Precipitation Add_HCl->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry Final_Product This compound HCl Filter_Dry->Final_Product

Caption: Experimental workflow for the synthesis.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Isobutylpiperidin-4-amine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-isobutylpiperidin-4-amine, a valuable building block in medicinal chemistry, through a two-step process. The synthesis commences with the N-alkylation of 4-piperidone to yield 1-isobutylpiperidin-4-one, followed by reductive amination with an ammonia source to produce the target primary amine. This application note includes a comprehensive experimental protocol, a summary of quantitative data for analogous reactions, and workflow diagrams to ensure clarity and reproducibility. The methodologies presented are scalable and utilize common laboratory reagents, offering a reliable route for the production of this key synthetic intermediate.

Introduction

Piperidine scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. Specifically, 4-aminopiperidine derivatives serve as crucial intermediates in the development of analgesics, antipsychotics, and other central nervous system agents. The synthesis of this compound provides a versatile building block for further chemical elaboration in drug discovery programs.

Reductive amination is a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds, allowing for the conversion of carbonyl compounds into amines.[1] This process typically involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired amine.[2] Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[3] The choice of an appropriate ammonia source, such as ammonium acetate or aqueous ammonia, is critical for the synthesis of primary amines from ketones.

This application note details a robust and adaptable two-step synthesis for this compound, beginning with the synthesis of the key intermediate, 1-isobutylpiperidin-4-one.

Data Presentation

The following table summarizes reaction conditions and yields for the reductive amination of various N-substituted 4-piperidones, providing a comparative overview of different methodologies.

Starting MaterialAmine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
N-Boc-4-piperidinoneAnilineNaBH(OAc)₃DichloromethaneRT16~85 (crude)[4]
1-Benzyl-4-piperidoneAnilineNaBH(OAc)₃DichloromethaneRT1285[3]
1-Benzyl-4-piperidoneAmmonium AcetateRaney Ni, H₂MethanolRT2475[3]
1-Ethyl-4-piperidone4-(BOC-amino)piperidineNaBH(OAc)₃THFRTOvernight85[5]
Acetophenoneaq. NH₃ (25%)Fe/(N)SiC, H₂Water1402091[6]

Experimental Protocols

Part 1: Synthesis of 1-Isobutylpiperidin-4-one

This protocol is adapted from the synthesis of analogous N-alkyl-4-piperidones.[5]

Materials:

  • Piperidin-4-one hydrochloride monohydrate

  • 1-Iodo-2-methylpropane (Isobutyl iodide)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add piperidin-4-one hydrochloride monohydrate (1.0 eq.), acetonitrile, and sodium carbonate (3.0 eq.).

  • Add 1-iodo-2-methylpropane (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 85 °C and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-isobutylpiperidin-4-one.

Part 2: Synthesis of this compound via Reductive Amination

This protocol is a generalized procedure based on established methods for the reductive amination of N-substituted 4-piperidones with an ammonia source.[3][4]

Materials:

  • 1-Isobutylpiperidin-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • In a round-bottom flask, dissolve 1-isobutylpiperidin-4-one (1.0 eq.) and ammonium acetate (10 eq.) in a mixture of methanol and dichloromethane.

  • Stir the solution at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents.

  • Dilute the residue with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol (containing a small percentage of ammonium hydroxide to prevent streaking) in dichloromethane to yield this compound as a free base.

  • For long-term storage, the amine can be converted to its hydrochloride salt by dissolving the free base in a minimal amount of diethyl ether and adding a solution of HCl in diethyl ether until precipitation is complete. The resulting solid can be collected by filtration and dried under vacuum.

Safety Precautions: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Mandatory Visualizations

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination A Piperidin-4-one HCl C 1-Isobutylpiperidin-4-one A->C Acetonitrile, 85°C B 1-Iodo-2-methylpropane, Na₂CO₃ D 1-Isobutylpiperidin-4-one F This compound D->F MeOH/DCM, RT E NH₄OAc, NaBH₃CN

Caption: Overall synthetic workflow for this compound.

Reductive_Amination_Mechanism Ketone 1-Isobutylpiperidin-4-one Imine Iminium Ion Intermediate Ketone->Imine + NH₃, - H₂O Ammonia Ammonia (from NH₄OAc) Product This compound Imine->Product ReducingAgent [H⁻] (from NaBH₃CN) ReducingAgent->Imine Hydride Attack

Caption: Mechanism of reductive amination.

References

Application Note: Reductive Amination of N-Isobutyl-4-piperidone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The N-isobutyl-4-piperidone scaffold is a valuable building block in medicinal chemistry and drug development. Its derivatization through reductive amination provides access to a diverse range of 4-aminopiperidine compounds. These derivatives are integral structural motifs in numerous biologically active molecules, including antifungal agents, N-type calcium channel blockers, and CCR5 receptor antagonists for HIV-1 entry inhibition.[1][2][3] Reductive amination is a highly efficient method for forming carbon-nitrogen bonds, typically in a one-pot procedure. The reaction involves the condensation of the ketone on the piperidone ring with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ by a selective hydride agent to yield the final amine product.[4]

Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN).[5][6] Sodium triacetoxyborohydride is often the preferred reagent due to its mildness, high selectivity for the iminium ion over the ketone, and the generation of non-toxic byproducts, making it a safer and often more reproducible choice.[5][7] This application note provides detailed protocols for the reductive amination of N-isobutyl-4-piperidone using these key reducing agents.

Reaction Workflow and Mechanism

The reductive amination process follows a sequential two-step mechanism within a single pot. Initially, the primary or secondary amine performs a nucleophilic attack on the carbonyl carbon of N-isobutyl-4-piperidone. This step, which is often catalyzed by a mild acid, forms a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to generate a transient iminium ion. The selective reducing agent, present in the reaction mixture, then delivers a hydride to the electrophilic carbon of the iminium ion, resulting in the formation of the target 4-amino-N-isobutylpiperidine derivative.[4]

G General Workflow for Reductive Amination sub_mix Substrate Mixing (N-Isobutyl-4-piperidone, Amine, Solvent) reductant_add Add Reducing Agent (e.g., NaBH(OAc)₃) sub_mix->reductant_add reaction Stir at Room Temp (1-24h) Monitor by TLC/LC-MS reductant_add->reaction workup Aqueous Workup (Quench, Adjust pH) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Dry, Concentrate & Purify (Chromatography) extraction->purification product Final Product (4-Amino-N-isobutylpiperidine Derivative) purification->product

Caption: General experimental workflow for the one-pot reductive amination.

Experimental Protocols

The following protocols describe the synthesis of a representative N-substituted-4-amino-N-isobutylpiperidine derivative.

Materials and Equipment

  • N-Isobutyl-4-piperidone

  • Primary or secondary amine (e.g., Benzylamine)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Methanol (for NaBH₃CN protocol)

  • Acetic Acid (optional catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Standard laboratory glassware for extraction and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Protocol A: Using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is generally preferred for its safety and high yields.[7]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-isobutyl-4-piperidone (1.0 eq). Dissolve it in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to liberate the free amine.[5]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.6 eq) to the mixture portion-wise.[5] The addition may be exothermic, so it can be performed at 0 °C for better control.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 to 24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30-60 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol B: Using Sodium Cyanoborohydride (NaBH₃CN)

This classic method is effective but requires careful pH control and handling due to the high toxicity of the reagent and its byproducts.[5][6]

  • Reaction Setup: Dissolve N-isobutyl-4-piperidone (1.0 eq) and the amine (1.1 eq) in methanol.

  • pH Adjustment: Adjust the pH of the solution to between 6 and 7 using a weak acid like acetic acid. Maintaining this pH is crucial for selectively reducing the iminium ion without reducing the starting ketone.[8]

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains low.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 to 24 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add ethyl acetate and a saturated aqueous NaHCO₃ solution to the residue. Separate the organic layer, and extract the aqueous phase two more times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography.

Data Presentation: Comparison of Protocols

The selection of the protocol can be guided by the specific amine substrate, desired reaction scale, and available safety measures. The following table summarizes typical conditions for the reductive amination of 4-piperidones.

ParameterProtocol A (Preferred)Protocol BReference(s)
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Cyanoborohydride (NaBH₃CN)[5][9]
Typical Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THFMethanol (MeOH), Ethanol (EtOH)[9]
Catalyst/Additive Acetic Acid (optional, 1-2 eq)Acetic Acid (for pH 6-7)[5]
Reaction Time 1 - 24 hours12 - 24 hours[1][10]
Typical Yield Moderate to Quantitative (60-96%)Good to High (70-91%)[1][6]
Safety Profile Safer; non-toxic byproducts.[7]Highly toxic reagent and byproducts (HCN gas).[6][6][7]

Troubleshooting

IssuePossible CauseSuggested SolutionReference
Low Yield / No Reaction Inefficient iminium ion formation.Add a catalytic amount of weak acid (e.g., acetic acid). For less reactive ketones or amines, consider using a Lewis acid like Ti(iPrO)₄.[5][9]
Mixture of Products Over-alkylation with primary amines.Use a slight excess of the primary amine. A two-step procedure (imine formation followed by reduction) may be necessary for difficult substrates.[4]
Reduction of Ketone Reducing agent is not selective enough; incorrect pH.Use the milder NaBH(OAc)₃. If using NaBH₃CN, ensure the pH is maintained between 6 and 7.[4][5]

Conclusion

The reductive amination of N-isobutyl-4-piperidone is a robust and versatile method for synthesizing a wide array of 4-aminopiperidine derivatives crucial for pharmaceutical research.[1] The choice between sodium triacetoxyborohydride and sodium cyanoborohydride allows for flexibility, though NaBH(OAc)₃ is generally recommended for its superior safety profile, mild reaction conditions, and broad substrate scope.[4][7] The protocols detailed in this note provide a solid foundation for researchers to successfully synthesize these valuable compounds.

References

Synthesis of 1-Isobutylpiperidin-4-amine: A Detailed Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the synthesis of 1-Isobutylpiperidin-4-amine, a valuable building block for researchers, scientists, and drug development professionals. The described methodology follows a reliable two-step synthetic sequence involving an initial N-alkylation of 4-piperidone followed by a subsequent reductive amination. This protocol offers detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the workflow.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following two-step process:

  • Step 1: N-Alkylation of 4-Piperidone to yield 1-Isobutylpiperidin-4-one.

  • Step 2: Reductive Amination of 1-Isobutylpiperidin-4-one to produce the target compound, this compound.

Experimental Protocols

Step 1: Synthesis of 1-Isobutylpiperidin-4-one

This procedure details the N-alkylation of 4-piperidone hydrochloride with isobutyl bromide using potassium carbonate as the base.

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 4-piperidone hydrochloride monohydrate (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF).

  • Stir the suspension at room temperature for 15 minutes.

  • Add isobutyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70°C and maintain this temperature, with vigorous stirring, for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Isobutylpiperidin-4-one.

Step 2: Synthesis of this compound

This protocol describes the one-pot reductive amination of 1-Isobutylpiperidin-4-one using ammonium acetate and sodium cyanoborohydride.

Materials:

  • 1-Isobutylpiperidin-4-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 1-Isobutylpiperidin-4-one (1.0 eq) and a large excess of ammonium acetate (e.g., 10 eq) in anhydrous methanol.

  • Stir the solution at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the cooled solution, ensuring the temperature remains below 10°C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Concentrate the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by column chromatography or by distillation under reduced pressure.

Data Presentation

The following tables summarize the key reagents and expected outcomes for the synthesis of this compound.

Table 1: Reagents and Stoichiometry for the Synthesis of 1-Isobutylpiperidin-4-one

ReagentMolar Mass ( g/mol )Moles (eq)
4-Piperidone HCl·H₂O153.621.0
Isobutyl bromide137.021.1
Potassium carbonate138.212.5
DMF-Solvent

Table 2: Reagents and Stoichiometry for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Moles (eq)
1-Isobutylpiperidin-4-one155.251.0
Ammonium acetate77.0810.0
Sodium cyanoborohydride62.841.5
Methanol-Solvent

Table 3: Expected Product Yields and Purity

ProductMolar Mass ( g/mol )Theoretical Yield (%)Purity (%)
1-Isobutylpiperidin-4-one155.2570-85>95
This compound156.2860-75>98

Note: Yields and purity are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions and purification techniques.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the experimental procedures.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination A1 Combine 4-Piperidone HCl, K2CO3, and DMF A2 Add Isobutyl Bromide A1->A2 A3 Heat Reaction Mixture to 70°C for 12-18h A2->A3 A4 Aqueous Workup and Extraction with EtOAc A3->A4 A5 Dry, Concentrate, and Purify via Chromatography A4->A5 A6 1-Isobutylpiperidin-4-one A5->A6 B1 Dissolve 1-Isobutylpiperidin-4-one and NH4OAc in MeOH A6->B1 Intermediate Product B2 Stir for 1h at Room Temperature B1->B2 B3 Cool to 0°C and Add NaBH3CN B2->B3 B4 Stir for 12-24h at Room Temperature B3->B4 B5 Quench, Workup, and Extraction with DCM B4->B5 B6 Dry, Concentrate, and Purify B5->B6 B7 This compound B6->B7

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Scheme cluster_scheme Synthetic Pathway start 4-Piperidone intermediate 1-Isobutylpiperidin-4-one start->intermediate Isobutyl Bromide, K2CO3, DMF (N-Alkylation) product This compound intermediate->product NH4OAc, NaBH3CN, MeOH (Reductive Amination)

Caption: Chemical reaction pathway for this compound synthesis.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Purification of 1-Isobutylpiperidin-4-amine by High-Performance Liquid Chromatography (HPLC)

This document provides detailed methodologies for the purification of this compound using both reversed-phase and chiral high-performance liquid chromatography (HPLC). It includes protocols for sample preparation, derivatization for UV detection, and chromatographic conditions, along with illustrative workflows.

Introduction

This compound is a primary amine derivative of piperidine, a common scaffold in medicinal chemistry. Efficient purification of such small, polar, and often non-chromophoric molecules is a critical step in the drug discovery and development process. High-performance liquid chromatography (HPLC) offers a powerful and versatile platform for achieving high purity of these compounds.

This application note outlines two primary HPLC-based purification strategies:

  • Reversed-Phase HPLC (RP-HPLC): For general purification to remove synthetic impurities.

  • Chiral HPLC: For the separation of enantiomers, a crucial step when stereoisomeric purity is required.

Due to the lack of a strong intrinsic UV chromophore in this compound, a pre-column derivatization step is often necessary to facilitate detection by UV-Vis spectroscopy[1]. Alternatively, detectors such as a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) can be employed[2].

Data Presentation

The following tables summarize the expected quantitative data from the described HPLC purification protocols.

Table 1: Reversed-Phase HPLC Purification Parameters and Results

ParameterCondition/Value
Chromatography System Preparative HPLC System
Column C18, 5 µm, 250 x 21.2 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 20 mL/min
Detection UV at 210 nm or CAD
Injection Volume 500 µL (10 mg/mL sample concentration)
Retention Time (Hypothetical) 12.5 min
Purity Achieved >98%
Recovery Yield ~90%

Table 2: Chiral HPLC Separation Parameters and Results (Post-RP-HPLC Purification)

ParameterCondition/Value
Chromatography System Analytical or Semi-Preparative HPLC System
Column Chiralpak® IA or similar immobilized polysaccharide-based CSP
Mobile Phase n-Hexane/Ethanol (70:30, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min
Detection UV at 225 nm (after derivatization)
Retention Time (Enantiomer 1) 8.2 min
Retention Time (Enantiomer 2) 9.5 min
Resolution (Rs) >1.5
Enantiomeric Excess (ee) >99%

Experimental Protocols

General Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B for RP-HPLC) to a concentration of 10 mg/mL.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Pre-Column Derivatization for UV Detection (Optional)

For sensitive UV detection, pre-column derivatization can be performed using a reagent that reacts with primary amines, such as 9-fluorenylmethyl chloroformate (FMOC-Cl)[3].

  • Buffer Preparation: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0.

  • Derivatization Reaction:

    • To 1 mL of the sample solution (1 mg/mL in acetonitrile), add 1 mL of the borate buffer.

    • Add 1 mL of a 5 mg/mL solution of FMOC-Cl in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 15 minutes.

  • Quenching: Add 1 mL of a primary or secondary amine solution (e.g., 1% glycine) to react with the excess FMOC-Cl.

  • Extraction: The derivatized analyte can be extracted if necessary to remove excess reagent, though direct injection is often possible after dilution.

  • Analysis: The derivatized sample can now be analyzed using HPLC with UV detection at approximately 266 nm.

Protocol 1: Reversed-Phase HPLC Purification

This protocol is designed for the general purification of the synthesized compound.

  • System Equilibration: Equilibrate the preparative HPLC system with the C18 column at the initial mobile phase conditions (95% A / 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared and filtered sample onto the column.

  • Gradient Elution: Run the gradient as specified in Table 1.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV or CAD signal.

  • Analysis of Fractions: Analyze the collected fractions using analytical HPLC to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Protocol 2: Chiral HPLC Separation

This protocol is for the separation of enantiomers of this compound. This should be performed on the material purified by RP-HPLC.

  • System Equilibration: Equilibrate the HPLC system with the chiral column using the isocratic mobile phase (Table 2) until a stable baseline is achieved.

  • Injection: Inject the purified and derivatized (if necessary for detection) sample.

  • Isocratic Elution: Run the mobile phase at a constant composition.

  • Data Analysis: Identify the two enantiomer peaks and determine their retention times, resolution, and relative peak areas to calculate the enantiomeric excess.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the purification and analysis processes.

cluster_prep Sample Preparation cluster_rp_hplc Reversed-Phase HPLC Purification crude Crude Sample dissolve Dissolve in Mobile Phase crude->dissolve filtrate Filter (0.45 µm) dissolve->filtrate inject_rp Inject on C18 Column filtrate->inject_rp To RP-HPLC gradient Gradient Elution inject_rp->gradient collect Collect Fractions gradient->collect analyze_purity Purity Analysis collect->analyze_purity evaporate Solvent Evaporation analyze_purity->evaporate pure_product Purified Product evaporate->pure_product cluster_chiral_prep Chiral Analysis Preparation cluster_chiral_hplc Chiral HPLC Separation purified_racemate Purified Racemate derivatize Derivatization (Optional) for UV Detection purified_racemate->derivatize inject_chiral Inject on Chiral Column derivatize->inject_chiral To Chiral HPLC isocratic Isocratic Elution inject_chiral->isocratic detect UV Detection isocratic->detect analyze_ee Calculate ee% detect->analyze_ee separated_enantiomers Separated Enantiomers analyze_ee->separated_enantiomers

References

Column chromatography conditions for 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of 1-Isobutylpiperidin-4-amine using Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the purification of this compound, a basic heterocyclic amine, using column chromatography. Due to the basic nature of the target compound, special considerations are necessary to overcome the challenges associated with its interaction with standard silica gel. This note outlines recommended stationary phases, mobile phase compositions, and a general protocol to guide researchers in developing an effective purification method. The information presented is based on established principles for the chromatographic separation of amines.

Introduction

This compound is a substituted piperidine derivative. As a basic amine, it is prone to strong interactions with the acidic silanol groups of a standard silica gel stationary phase. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the compound, resulting in low recovery yields[1]. To achieve efficient purification, these acidic-basic interactions must be mitigated. This can be accomplished by either neutralizing the stationary phase with a basic additive in the mobile phase or by using an alternative, more inert stationary phase such as alumina or a functionalized silica gel[1][2]. Another effective strategy is the use of reversed-phase chromatography, where separations of basic compounds are often improved at a higher pH[1].

Chromatographic Conditions

The selection of appropriate chromatographic conditions is critical for the successful purification of this compound. The following table summarizes potential stationary and mobile phase combinations that can be used as a starting point for method development. Initial scouting of these conditions should be performed using Thin Layer Chromatography (TLC) to determine the optimal system for the separation of the target compound from its specific impurities[2].

Table 1: Recommended Column Chromatography Conditions for this compound Purification

Stationary Phase Mobile Phase System (Eluent) Key Considerations & Recommendations Relevant Citations
Silica Gel (Standard Grade) Dichloromethane / Methanol / Triethylamine (TEA) or Ammonium HydroxideThe addition of a small amount of a basic modifier like TEA (e.g., 0.1-2%) or aqueous ammonia (e.g., 0.1-2%) is crucial to prevent peak tailing by neutralizing the acidic silanol groups. A common starting gradient could be 100% Dichloromethane, gradually increasing the percentage of Methanol containing the basic modifier.[1][3][4]
Ethyl Acetate / Hexane / Triethylamine (TEA)This is a less polar system that can be effective if the impurities are significantly less polar than the target amine. Again, the addition of TEA is recommended.[5]
Basic Alumina Dichloromethane / MethanolBasic alumina is a suitable alternative to silica gel for the purification of basic compounds like amines, as it minimizes acidic interactions. The polarity of the eluent can be adjusted by varying the ratio of Dichloromethane to Methanol.[2][5]
Amine-functionalized Silica Ethyl Acetate / Hexane or Dichloromethane / MethanolThis specialized stationary phase has amine groups bonded to the silica surface, creating a more inert surface for the purification of basic compounds. It often provides better peak shapes and reproducibility.[1]
Reversed-Phase Silica (C18) Acetonitrile / Water with a pH modifier (e.g., Ammonium Hydroxide)In reversed-phase chromatography, polar compounds elute first. For basic amines, using a mobile phase with a high pH (alkaline) ensures the amine is in its neutral, free-base form, which can lead to better retention and separation.[1]

Experimental Protocol

This protocol provides a general workflow for the purification of this compound using normal-phase column chromatography with a modified mobile phase.

Materials and Reagents
  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA) or Ammonium Hydroxide (28-30%)

  • Hexane, HPLC grade

  • Ethyl Acetate, HPLC grade

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Fraction collection tubes

  • Rotary evaporator

Step-by-Step Procedure
  • TLC Analysis for Solvent System Selection:

    • Prepare several eluent systems for testing. For example:

      • 95:5 DCM:MeOH with 0.5% TEA

      • 90:10 DCM:MeOH with 0.5% TEA

      • 80:20 Ethyl Acetate:Hexane with 1% TEA

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or MeOH).

    • Spot the crude mixture onto separate TLC plates and develop each in a different eluent system.

    • Visualize the plates under UV light (if applicable) and/or by staining (e.g., with potassium permanganate or ninhydrin for amines).

    • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities[5].

  • Column Packing:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent chosen from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel by dissolving the sample, adding silica gel, and evaporating the solvent.

    • Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting fractions in appropriately sized test tubes or vials.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Methanol).

  • Monitoring the Separation:

    • Monitor the separation by collecting small spots from the fractions and running TLC analysis.

    • Combine the fractions that contain the pure desired product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow Visualization

The following diagram illustrates the general workflow for the purification of this compound.

Purfication_Workflow start Crude This compound tlc TLC Analysis: Select Optimal Eluent System start->tlc column_prep Column Packing: Prepare Silica Gel Slurry tlc->column_prep loading Sample Loading: Wet or Dry Loading column_prep->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring pooling Combine Pure Fractions monitoring->pooling evaporation Solvent Removal: Rotary Evaporation pooling->evaporation product Purified Product evaporation->product

Caption: Workflow for the purification of this compound.

References

Applications of 1-Isobutylpiperidin-4-amine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-isobutylpiperidin-4-amine scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a diverse range of biologically active compounds. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The isobutyl group at the N1 position and the primary amine at the C4 position provide key vectors for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetics. This document provides an overview of the applications of this compound in medicinal chemistry, along with detailed experimental protocols for the synthesis and evaluation of its derivatives.

Core Applications

The this compound moiety has been incorporated into molecules targeting a variety of biological systems, including:

  • Antifungal Agents: As a scaffold for the development of novel antifungals targeting ergosterol biosynthesis.

  • GPCR Modulators: As a core structure for ligands targeting G-protein coupled receptors, such as dopamine and opioid receptors, which are implicated in a range of neurological and psychiatric disorders.

  • Kinase Inhibitors: As a foundational element in the design of inhibitors for various protein kinases, which are key targets in oncology and inflammatory diseases.

Data Presentation

The following tables summarize quantitative data for representative compounds synthesized using the this compound scaffold or closely related analogs.

Table 1: Antifungal Activity of a 1-Substituted-N-isobutylpiperidin-4-amine Analog

Compound IDStructureFungal StrainMIC (µg/mL)Cytotoxicity (IC50, µM)
11-Benzyl-N-isobutylpiperidin-4-amineCandida albicans>64>32 (HepG2 cells)

Data from a study on 4-aminopiperidines as novel antifungal agents. While the 1-benzyl analog with an N-isobutyl group showed low activity, it highlights the exploration of this scaffold in antifungal research. Structure-activity relationship studies indicated that longer N-alkyl chains at the 4-amino position were preferred for potent antifungal activity.

Table 2: Representative Activity of Related Piperidine Scaffolds in Different Therapeutic Areas

Therapeutic AreaTargetRepresentative Compound StructurePotency (IC50/Ki/EC50)
Analgesia µ-Opioid ReceptorFentanyl Analog0.1 nM (Ki)
Antipsychotic Dopamine D2 ReceptorHaloperidol Analog1.5 nM (Ki)
Oncology Cyclin-Dependent Kinase 2 (CDK2)AT751947 nM (IC50)

This table provides context for the potential of the piperidine scaffold. The this compound core can be used to generate analogs for screening against these and other targets.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-1-isobutylpiperidin-4-amine via Reductive Amination

This protocol describes a general method for the synthesis of an N-aryl derivative starting from 1-isobutylpiperidin-4-one.

Materials:

  • 1-Isobutylpiperidin-4-one

  • Aryl amine (e.g., aniline)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 1-isobutylpiperidin-4-one (1.0 eq) in DCE or THF, add the aryl amine (1.1 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-aryl-1-isobutylpiperidin-4-amine.

Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized compound against a fungal strain.

Materials:

  • Synthesized compound stock solution (e.g., in DMSO)

  • Fungal strain (e.g., Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a twofold serial dilution of the test compound in RPMI-1640 medium in the wells of a 96-well plate. The final concentrations should typically range from 0.125 to 64 µg/mL.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL) in RPMI-1640 medium.

  • Add the fungal inoculum to each well containing the test compound dilution.

  • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, as determined by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

G Synthetic Workflow for this compound Derivatives start 1-Isobutylpiperidin-4-one reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination amine Amine (R-NH2) amine->reductive_amination product1 N-Substituted-1-isobutylpiperidin-4-amine reductive_amination->product1 parent This compound buchwald Buchwald-Hartwig Coupling parent->buchwald aryl_halide Aryl Halide (Ar-X) aryl_halide->buchwald product2 N-Aryl-1-isobutylpiperidin-4-amine buchwald->product2

Caption: Synthetic routes to this compound derivatives.

G Simplified Fungal Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane inhibitor Piperidine Derivatives (Potential Inhibitors) inhibitor->lanosterol Inhibition of Lanosterol Demethylase (ERG11)

Caption: Target of some piperidine-based antifungal agents.

G Generic GPCR Signaling Cascade ligand Ligand (e.g., Dopamine) receptor GPCR (e.g., D2 Receptor) ligand->receptor g_protein G-Protein receptor->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response modulator Piperidine-based Modulator modulator->receptor Modulation

Caption: Modulation of GPCR signaling by piperidine derivatives.

G Simplified Kinase Signaling Pathway growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase growth_factor->receptor_tk kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor_tk->kinase_cascade Phosphorylation transcription_factor Transcription Factor kinase_cascade->transcription_factor Phosphorylation gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response inhibitor Piperidine-based Kinase Inhibitor inhibitor->kinase_cascade Inhibition

Caption: Inhibition of kinase signaling by piperidine derivatives.

Conclusion

This compound represents a readily accessible and highly versatile scaffold for the development of novel therapeutic agents. Its utility has been demonstrated in the synthesis of compounds with potential applications in infectious diseases, neuroscience, and oncology. The synthetic accessibility and the possibility for diverse chemical modifications make it an attractive starting point for lead discovery and optimization campaigns in drug development. Further exploration of this scaffold is warranted to fully exploit its potential in medicinal chemistry.

Application Notes and Protocols: 1-Isobutylpiperidin-4-amine in Drug Design and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutylpiperidin-4-amine is a key chemical scaffold and versatile building block in medicinal chemistry. While not typically an active pharmaceutical ingredient itself, its structural motif is integral to a wide range of biologically active compounds. The piperidine ring provides a conformationally flexible, saturated heterocyclic core that can be strategically substituted to optimize pharmacological activity, selectivity, and pharmacokinetic properties such as solubility and metabolic stability. This document provides an overview of the applications of this compound-derived structures in drug discovery, along with relevant quantitative data, experimental protocols, and pathway diagrams to guide researchers in this field.

The primary utility of this compound lies in its role as a synthetic intermediate for creating libraries of compounds for screening and lead optimization. The isobutyl group at the 1-position and the primary amine at the 4-position offer two distinct points for chemical modification, allowing for the exploration of vast chemical space.

Key Applications in Drug Discovery

The this compound scaffold is a component of molecules designed to target a variety of biological systems. Below are key therapeutic areas where derivatives of this and closely related 4-aminopiperidine structures have shown significant promise.

Antifungal Agents

Derivatives of 4-aminopiperidines have been identified as a novel class of antifungal agents that target the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Quantitative Data: Antifungal Activity of 4-Aminopiperidine Derivatives

Compound IDTarget OrganismMIC (µg/mL)Cytotoxicity (IC50 in µM)
2b (1-benzyl-N-dodecylpiperidin-4-amine)Candida albicans0.5 - 2>30 (HL-60 cells)
Aspergillus fumigatus1 - 4>30 (HUVEC cells)
3b (N-dodecyl-1-phenethylpiperidin-4-amine)Candida albicans0.5 - 2>30 (MCF10A cells)
Aspergillus fumigatus1 - 4

Data summarized from a study on 4-aminopiperidine derivatives as antifungal agents.

Anti-inflammatory Agents

The 4-aminopiperidine core is present in novel anti-inflammatory compounds that inhibit the production of key inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Quantitative Data: Anti-inflammatory Activity of 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

Compound IDAssayIC50 (µM)
6e NO Production Inhibition (LPS-stimulated RAW 264.7 cells)0.86[1]
TNF-α Production Inhibition (LPS-stimulated RAW 264.7 cells)1.87[1]

Data from a study on 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives as potential anti-inflammatory agents.[1]

Central Nervous System (CNS) Agents

The piperidine scaffold is a well-established pharmacophore for CNS-acting drugs. Derivatives of 4-aminopiperidine have been developed as potent N-type calcium channel blockers for the treatment of pain.

Quantitative Data: N-type Calcium Channel Blockade

Compound IDAssayIC50 / ED50
26 ([1-(4-dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethylbutyl)-phenyl]-(3-methyl-but-2-enyl)-amine)N-type Calcium Channel Blockade (IMR32 assay)IC50 = 0.7 µM[2]
Anti-writhing Analgesia Test (mice)ED50 = 12 mg/kg (oral)[2]
ED50 = 4 mg/kg (intravenous)[2]

Data for a potent N-type Ca2+ channel blocker from the 4-piperidinylaniline series.[2]

Experimental Protocols

Protocol 1: Synthesis of this compound (Illustrative)

This protocol is based on the general method of reductive amination, a common and efficient way to synthesize such compounds.

Materials:

  • 1-Isobutyl-4-piperidone

  • Ammonia (e.g., 7N solution in methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diatomaceous earth

Procedure:

  • Dissolve 1-isobutyl-4-piperidone (1 equivalent) in dichloromethane.

  • Add the ammonia solution (2-3 equivalents) to the solution from step 1.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 2: In Vitro Antifungal Susceptibility Testing

This protocol is adapted from standardized microbroth dilution assays used to evaluate the antifungal activity of 4-aminopiperidine derivatives.

Materials:

  • Synthesized 4-aminopiperidine derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum according to CLSI guidelines.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include positive (fungi with no drug) and negative (medium only) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control, often determined visually or by spectrophotometric reading.

Protocol 3: Nitric Oxide (NO) Production Inhibition Assay

This protocol outlines a method to assess the anti-inflammatory potential of compounds by measuring their effect on NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compounds (derivatives of this compound)

  • Griess Reagent (for nitrite determination)

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance to a standard curve of sodium nitrite.

  • Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Visualizations

Synthetic Pathway

G A 1-Isobutyl-4-piperidone C Iminium Intermediate A->C + B Ammonia (NH3) B->C D This compound C->D Reduction reductant NaBH(OAc)3 reductant->C

Caption: Reductive amination synthesis of this compound.

Biological Signaling Pathway

G cluster_0 Ergosterol Biosynthesis Pathway (Fungi) Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Sterol C14-reductase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Sterol C8-isomerase Ergosterol Ergosterol Intermediate_3->Ergosterol ... Inhibitor 4-Aminopiperidine Derivative Inhibitor->Intermediate_2 Inhibits Inhibitor->Intermediate_3 Inhibits

Caption: Inhibition of Ergosterol Biosynthesis by 4-Aminopiperidine Derivatives.

Experimental Workflow

G start Start: Prepare fungal inoculum and compound dilutions plate Add inoculum and serially diluted compounds to 96-well plate start->plate incubate Incubate at 35°C for 24-48 hours plate->incubate read Read plate visually or spectrophotometrically incubate->read analyze Determine Minimum Inhibitory Concentration (MIC) read->analyze end End: Report MIC values analyze->end

Caption: Workflow for In Vitro Antifungal Susceptibility Testing.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis and evaluation of novel bioactive molecules derived from 1-isobutylpiperidin-4-amine. The protocols focus on the derivatization of this versatile building block to generate compounds with potential therapeutic applications, particularly as antifungal agents. The methodologies are based on established synthetic routes for analogous 4-aminopiperidine derivatives that have shown promising activity.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and biologically active compounds. The 4-aminopiperidine moiety, in particular, serves as a valuable synthon for introducing diversity and modulating the physicochemical properties of drug candidates. This compound offers two key reactive sites for chemical modification: the secondary amine at the 4-position and the tertiary amine within the piperidine ring. This allows for the synthesis of a wide array of derivatives with diverse biological activities.

Recent studies have highlighted the potential of 4-aminopiperidine derivatives as potent antifungal agents that target the ergosterol biosynthesis pathway, a critical process for fungal cell membrane integrity.[1] By leveraging this scaffold, researchers can develop novel antifungals with improved efficacy and potentially reduced host toxicity. These notes will detail the synthesis of N-acyl derivatives of this compound and outline their potential as inhibitors of ergosterol biosynthesis.

Synthesis of N-Acyl Derivatives of this compound

The introduction of an acyl group to the 4-amino position of this compound can be achieved through standard amide coupling reactions. The choice of the acylating agent can significantly influence the lipophilicity and, consequently, the biological activity of the final compound. Long-chain aliphatic and aromatic carboxylic acids are of particular interest for generating antifungal candidates.

Experimental Workflow for Amide Coupling

G cluster_0 Reaction Setup cluster_1 Work-up and Purification cluster_2 Analysis start Dissolve this compound and Carboxylic Acid in Anhydrous DCM add_coupling Add Coupling Reagent (e.g., HATU) and Base (e.g., DIPEA) start->add_coupling stir Stir at Room Temperature for 12-24h add_coupling->stir wash Wash with Saturated NaHCO3 and Brine stir->wash dry Dry Organic Layer over Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR and MS purify->characterize

Caption: Workflow for the synthesis of N-acyl derivatives.

Protocol 1: Synthesis of N-(1-isobutylpiperidin-4-yl)dodecanamide

This protocol describes the synthesis of a representative N-acyl derivative using dodecanoic acid.

Materials:

  • This compound (1.0 mmol, 156 mg)

  • Dodecanoic acid (1.0 mmol, 200 mg)

  • HATU (1.1 mmol, 418 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 0.35 mL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a dry round-bottom flask, add this compound (156 mg, 1.0 mmol) and dodecanoic acid (200 mg, 1.0 mmol).

  • Dissolve the reactants in anhydrous DCM (10 mL).

  • Add DIPEA (0.35 mL, 2.0 mmol) to the solution and stir for 5 minutes.

  • Add HATU (418 mg, 1.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-(1-isobutylpiperidin-4-yl)dodecanamide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Activity of N-Acyl this compound Derivatives

The synthesized N-acyl derivatives of this compound are expected to exhibit antifungal activity. The lipophilic acyl chain is crucial for interaction with the fungal cell membrane and the target enzymes within the ergosterol biosynthesis pathway.

Table 1: Hypothetical Antifungal Activity (MIC, µg/mL) of N-Acyl this compound Derivatives
Compound IDAcyl ChainCandida albicansAspergillus fumigatusCryptococcus neoformans
IBP-C8 Octanoyl163232
IBP-C10 Decanoyl81616
IBP-C12 Dodecanoyl488
IBP-C14 Myristoyl484
IBP-Bz Benzoyl>64>64>64
Amphotericin B (Control)110.5

This data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The proposed mechanism of action for these 4-aminopiperidine derivatives is the inhibition of key enzymes in the fungal ergosterol biosynthesis pathway.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane fluidity and integrity, leading to fungal cell death. Specifically, morpholine and piperidine-based antifungals are known to inhibit sterol Δ¹⁴-reductase and/or sterol Δ⁸-Δ⁷-isomerase.[2][3][4]

Ergosterol Biosynthesis Pathway and Potential Inhibition Points

G acetyl_coa Acetyl-CoA mevalonate Mevalonate acetyl_coa->mevalonate Multiple Steps squalene Squalene mevalonate->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene Epoxidase (Erg1) ignosterol Ignosterol (Accumulates) lanosterol->ignosterol 14α-demethylase (Erg11) fecosterol Fecosterol ignosterol->fecosterol episterol Episterol fecosterol->episterol Δ8-Δ7-isomerase (Erg2) ergosterol Ergosterol episterol->ergosterol Multiple Steps inhibitor N-Acyl-1-isobutyl- piperidin-4-amine Derivative inhibitor->ignosterol inhibitor->fecosterol

Caption: Fungal ergosterol biosynthesis pathway with likely inhibition points.

The accumulation of ignosterol is a key indicator of the inhibition of sterol Δ¹⁴-reductase (Erg24) and sterol Δ⁸-Δ⁷-isomerase (Erg2). Experimental validation of this mechanism can be achieved by analyzing the sterol profile of treated fungal cells using techniques like GC-MS.

Conclusion

This compound is a valuable starting material for the synthesis of novel bioactive molecules. The protocols and data presented here provide a roadmap for the development of N-acyl derivatives as potential antifungal agents. Further optimization of the acyl substituent and comprehensive biological evaluation are warranted to explore the full therapeutic potential of this chemical scaffold. Researchers are encouraged to adapt these methodologies to synthesize and screen a broader library of derivatives to identify lead compounds for further drug development.

References

Application Notes and Protocols: Derivatization of 1-Isobutylpiperidin-4-amine for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable physicochemical properties and ability to interact with various biological targets. 1-Isobutylpiperidin-4-amine serves as a versatile building block for the synthesis of novel compound libraries for biological screening. Its secondary amine at the 1-position and primary amine at the 4-position offer multiple points for derivatization, enabling the exploration of a broad chemical space to identify new bioactive molecules.

This document provides detailed protocols for the derivatization of this compound via three common and robust synthetic methodologies: reductive amination, acylation, and sulfonylation. Furthermore, it outlines standard protocols for the preliminary biological evaluation of the synthesized derivatives, including cytotoxicity and antimicrobial screening.

Derivatization Strategies

The derivatization of this compound can be strategically designed to modulate its pharmacological profile. The isobutyl group on the piperidine nitrogen provides a lipophilic anchor, while the primary amine at the 4-position is an ideal handle for introducing a variety of functional groups through well-established reactions.

Reductive Amination

Reductive amination is a highly efficient method for forming carbon-nitrogen bonds and is widely used to introduce diverse substituents onto a primary amine.[1][2] This one-pot reaction involves the condensation of the primary amine of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[1] A variety of reducing agents can be employed, with sodium triacetoxyborohydride being a mild and selective option that tolerates a wide range of functional groups.[3]

Acylation

Acylation of the primary amine with acyl chlorides or acid anhydrides is a straightforward method to introduce amide functionalities. Amide bonds are prevalent in pharmaceuticals and contribute to the structural rigidity and hydrogen bonding potential of a molecule. This reaction typically proceeds in the presence of a base to neutralize the acidic byproduct.

Sulfonylation

The synthesis of sulfonamides is achieved by reacting the primary amine with sulfonyl chlorides. The sulfonamide group is a key pharmacophore in a variety of drugs, including antibacterial and anticancer agents.[4][5][6] This functional group can act as a hydrogen bond donor and acceptor, influencing the compound's solubility and target-binding affinity.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination

This protocol describes the synthesis of N-substituted derivatives of this compound via reductive amination.

Materials:

  • This compound

  • Selected aldehyde or ketone (e.g., benzaldehyde, 4-chlorobenzaldehyde, cyclohexanone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add the selected aldehyde or ketone (1.1 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Acylation

This protocol details the synthesis of N-acyl derivatives of this compound.

Materials:

  • This compound

  • Selected acyl chloride or acid anhydride (e.g., benzoyl chloride, acetyl anhydride)

  • Triethylamine (NEt₃) or pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the selected acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Protocol 3: General Procedure for Sulfonylation

This protocol describes the synthesis of N-sulfonyl derivatives of this compound.

Materials:

  • This compound

  • Selected sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine or triethylamine (NEt₃)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and add pyridine (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the selected sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Data Presentation

The following tables present hypothetical but representative data for a series of derivatized this compound compounds.

Table 1: Synthesis and Physicochemical Properties of this compound Derivatives

Compound IDDerivatization MethodR GroupYield (%)Purity (%)
IBA-RD-01 Reductive AminationBenzyl85>98
IBA-RD-02 Reductive Amination4-Chlorobenzyl82>99
IBA-AC-01 AcylationBenzoyl91>99
IBA-AC-02 AcylationAcetyl95>98
IBA-SU-01 SulfonylationPhenylsulfonyl78>97
IBA-SU-02 Sulfonylationp-Tolylsulfonyl80>98

Table 2: Biological Activity of this compound Derivatives

Compound IDCytotoxicity (MCF-7) IC₅₀ (µM)[7]Antimicrobial (S. aureus) MIC (µg/mL)Antifungal (C. albicans) MIC (µg/mL)
IBA-RD-01 >10064128
IBA-RD-02 75.33264
IBA-AC-01 45.11632
IBA-AC-02 >100128>128
IBA-SU-01 22.8816
IBA-SU-02 18.548
Doxorubicin 0.8N/AN/A
Ciprofloxacin N/A2N/A
Fluconazole N/AN/A4

Biological Screening Protocols

Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability.[8][9][10][11] It measures the metabolic activity of cells, which is indicative of their health and proliferation rate.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Protocol 5: Broth Microdilution Assay for Antimicrobial Screening

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Materials:

  • Bacterial or fungal strain (e.g., Staphylococcus aureus, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial or fungal inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the inoculum to the desired final concentration in the appropriate broth.

  • Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plates at 37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound with no visible growth.

Visualizations

experimental_workflow cluster_synthesis Derivatization of this compound cluster_screening Biological Screening start This compound reductive_amination Reductive Amination (Aldehyde/Ketone, NaBH(OAc)₃) start->reductive_amination acylation Acylation (Acyl Chloride/Anhydride, Base) start->acylation sulfonylation Sulfonylation (Sulfonyl Chloride, Base) start->sulfonylation library Compound Library reductive_amination->library acylation->library sulfonylation->library cytotoxicity Cytotoxicity Assay (MTT) library->cytotoxicity antimicrobial Antimicrobial Assay (Broth Microdilution) library->antimicrobial data_analysis Data Analysis (IC₅₀ / MIC Determination) cytotoxicity->data_analysis antimicrobial->data_analysis

Caption: Experimental workflow for derivatization and biological screening.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TNFR) ikk IKK Complex receptor->ikk Signal ikb_nfkb IκBα p50/p65 ikk->ikb_nfkb Phosphorylation ikb IκBα nfkb p50/p65 (NF-κB) nfkb_nuc p50/p65 nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκBα Degradation inhibitor Piperidine Derivative (Potential Inhibitor) inhibitor->ikk Inhibition dna DNA nfkb_nuc->dna gene_exp Gene Expression (Inflammation, Survival) dna->gene_exp

Caption: Simplified NF-κB signaling pathway and potential inhibition.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene ... enzyme1 Squalene epoxidase squalene->enzyme1 lanosterol Lanosterol enzyme2 14α-demethylase (CYP51) lanosterol->enzyme2 ergosterol Ergosterol membrane Membrane Integrity ergosterol->membrane enzyme1->lanosterol ... enzyme2->ergosterol ... inhibitor Piperidine Derivative (Potential Inhibitor) inhibitor->enzyme2 Inhibition

Caption: Ergosterol biosynthesis pathway and a potential target for antifungal agents.

References

Scale-Up Synthesis of 1-Isobutylpiperidin-4-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 1-Isobutylpiperidin-4-amine, a key intermediate in the development of various pharmaceutical agents. The protocols outlined below are designed to be robust and scalable, ensuring high yield and purity for drug development and manufacturing processes.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological pathways. Its synthesis on a laboratory scale is often straightforward, but scaling up production for preclinical and clinical studies presents unique challenges. This document details two primary, scalable synthetic routes: Reductive Amination of 4-Amino-1-Boc-piperidine and a two-step sequence involving Reductive Amination of N-Boc-4-piperidone followed by deprotection.

Synthetic Strategies Overview

The two recommended methods for the scale-up synthesis of this compound are based on the versatile and widely used reductive amination reaction.[1] This approach is favored for its typically mild reaction conditions, high selectivity, and the commercial availability of starting materials.

Method 1: Direct reductive amination of a commercially available, protected piperidine derivative with isobutyraldehyde. This is a convergent and efficient approach.

Data Presentation

The following tables summarize the expected quantitative data for each synthetic method on a scale-up batch. These values are based on typical yields and purities achieved for analogous transformations found in the literature.

Table 1: Summary of Key Reaction Parameters and Expected Yields

ParameterMethod 1: Reductive Amination of 4-Amino-1-Boc-piperidineMethod 2: Two-Step Synthesis from N-Boc-4-piperidone
Starting Materials 4-Amino-1-Boc-piperidine, IsobutyraldehydeN-Boc-4-piperidone, Isobutylamine
Key Reagents Sodium triacetoxyborohydrideSodium triacetoxyborohydride, Trifluoroacetic acid
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Temperature Room TemperatureRoom Temperature
Typical Reaction Time 12-24 hoursStep 1: 12-24 hours; Step 2: 2-4 hours
Expected Overall Yield 85-95%75-85%
Purity (by HPLC) >98%>98%

Experimental Protocols

Method 1: Reductive Amination of 4-Amino-1-Boc-piperidine

This protocol describes the direct synthesis of 1-Isobutyl-4-aminopiperidine starting from 4-Amino-1-Boc-piperidine and isobutyraldehyde.

Materials:

  • 4-Amino-1-Boc-piperidine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and nitrogen inlet

  • Temperature control unit

  • Large-scale separation funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a clean, dry, and inerted reaction vessel, charge 4-Amino-1-Boc-piperidine (1.0 eq) and anhydrous dichloromethane (10 L/kg of starting material). Stir the mixture until all solids have dissolved.

  • Aldehyde Addition: To the stirred solution, add isobutyraldehyde (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 25 °C.

  • Reductant Addition: After the addition of the aldehyde is complete, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1 hour. A slight exotherm may be observed. Maintain the internal temperature between 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separation funnel and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Deprotection: Concentrate the filtered organic layer under reduced pressure. To the resulting residue, add 4M HCl in 1,4-dioxane (5.0 eq) and stir at room temperature for 2-4 hours.

  • Isolation: A precipitate will form. Add diethyl ether to facilitate complete precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to afford this compound dihydrochloride as a white to off-white solid.

Method 2: Two-Step Synthesis from N-Boc-4-piperidone

This protocol outlines the synthesis via reductive amination of N-Boc-4-piperidone with isobutylamine, followed by deprotection.

Materials:

  • N-Boc-4-piperidone

  • Isobutylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Trifluoroacetic acid (TFA)

  • Sodium hydroxide solution (10 M)

  • Ethyl acetate

Equipment:

  • Large-scale reaction vessel with mechanical stirring, dropping funnel, and nitrogen inlet

  • Temperature control unit

  • Large-scale separation funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

Step 1: Synthesis of tert-butyl 4-(isobutylamino)piperidine-1-carboxylate

  • Reaction Setup: In a reaction vessel under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (10 L/kg).

  • Amine Addition: Add isobutylamine (1.2 eq) to the solution.

  • Reductant Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature at 20-25 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 2: Deprotection of the Boc Group

  • Deprotection: Dissolve the crude product from Step 1 in dichloromethane (5 L/kg). Cool the solution to 0 °C and add trifluoroacetic acid (5.0 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the completion of the deprotection by TLC or LC-MS.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH >12 with 10 M sodium hydroxide solution. Extract the aqueous layer with ethyl acetate. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Visualizations

The following diagrams illustrate the experimental workflows for the two synthetic methods.

G cluster_0 Method 1: Direct Reductive Amination start1 Start: 4-Amino-1-Boc-piperidine & Isobutyraldehyde in DCM react1 Add Sodium Triacetoxyborohydride (20-25°C, 12-24h) start1->react1 workup1 Quench (NaHCO3), Separate & Dry Organic Layer react1->workup1 deprotect1 Add 4M HCl in Dioxane (RT, 2-4h) workup1->deprotect1 isolate1 Precipitate with Ether, Filter & Dry deprotect1->isolate1 end1 Product: this compound Dihydrochloride isolate1->end1

Caption: Workflow for the scale-up synthesis of this compound via Method 1.

G cluster_1 Method 2: Two-Step Synthesis start2 Start: N-Boc-4-piperidone & Isobutylamine in DCM react2 Add Sodium Triacetoxyborohydride (20-25°C, 12-24h) start2->react2 workup2 Quench (NaHCO3), Separate & Concentrate react2->workup2 intermediate Intermediate: Boc-protected Product workup2->intermediate deprotect2 Add Trifluoroacetic Acid (0°C to RT, 2-4h) intermediate->deprotect2 isolate2 Concentrate, Basify (NaOH), Extract & Concentrate deprotect2->isolate2 end2 Product: this compound isolate2->end2

Caption: Workflow for the scale-up synthesis of this compound via Method 2.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Isobutylpiperidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct reductive amination of piperidin-4-amine with isobutyraldehyde. This one-pot reaction involves the formation of an intermediate imine or iminium ion, which is subsequently reduced in situ to the desired secondary amine. The choice of reducing agent is a critical parameter for the success of this reaction.

Q2: What are the primary side reactions to be aware of during the synthesis?

A2: The main side reactions include:

  • Over-alkylation: The product, this compound, can react again with isobutyraldehyde to form a tertiary amine, N-isobutyl-N-(piperidin-4-yl)isobutylamine.

  • Aldehyde Reduction: The reducing agent can directly reduce isobutyraldehyde to isobutanol, consuming the reagent and reducing the overall yield.

  • Incomplete Reaction: The intermediate imine may not be fully reduced, leading to its presence as an impurity in the final product.

Q3: How can I minimize the formation of the over-alkylation byproduct?

A3: To favor mono-alkylation, you can employ a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.[1] Using a stoichiometry with a slight excess of the amine starting material over the aldehyde can also help. Additionally, carefully controlling the reaction temperature and using a less reactive reducing agent can mitigate this side reaction.

Q4: Which reducing agent is best suited for this reaction?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[2] It is mild enough to not significantly reduce the aldehyde while being highly effective at reducing the intermediate iminium ion. This selectivity helps to minimize the formation of isobutanol as a byproduct. Other reducing agents like sodium borohydride (NaBH₄) can be used, but may require more careful control of the reaction conditions to avoid aldehyde reduction.[3]

Q5: I'm observing a significant amount of unreacted starting materials. What could be the cause?

A5: Incomplete conversion can be due to several factors:

  • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or exposure to moisture.

  • Suboptimal pH: The formation of the iminium ion is often favored under mildly acidic conditions. The addition of a catalytic amount of acetic acid can sometimes improve the reaction rate.

  • Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Reduction of isobutyraldehyde to isobutanol.2. Incomplete reaction.3. Formation of over-alkylation byproducts.1. Use a milder reducing agent like NaBH(OAc)₃.2. Increase reaction time or temperature; consider adding catalytic acetic acid.3. Use a slight excess of piperidin-4-amine; consider a stepwise addition of reagents.
Presence of a higher molecular weight impurity Over-alkylation of the product amine.Reduce the stoichiometry of isobutyraldehyde relative to piperidin-4-amine. Lower the reaction temperature.
Detection of isobutanol in the reaction mixture The reducing agent is too reactive and is reducing the starting aldehyde.Switch to a more selective reducing agent such as sodium triacetoxyborohydride. Add the reducing agent after allowing time for imine formation.
Persistent imine impurity in the final product Incomplete reduction of the imine intermediate.Add a fresh portion of the reducing agent. Ensure the reducing agent is active. Increase the reaction time.
Difficulty in purifying the product by column chromatography The basic nature of the piperidine product can cause tailing on silica gel.Add a small percentage (0.5-2%) of a basic modifier like triethylamine or ammonia in methanol to the eluent to improve peak shape.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from a general procedure for the synthesis of N-substituted aminopiperidines.[4]

Materials:

  • Piperidin-4-amine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of piperidin-4-amine (1.0 eq) in anhydrous DCE or DCM, add isobutyraldehyde (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (containing 1% triethylamine) as the eluent.

Expected Yield: Based on analogous reactions, yields in the range of 60-75% can be expected. For example, the reductive amination of 1-benzyl-4-piperidone with isobutylamine using sodium triacetoxyborohydride afforded the product in 68% yield.[4]

Visualized Workflows and Pathways

G Reductive Amination Pathway for this compound Synthesis Piperidin-4-amine Piperidin-4-amine Imine_Intermediate Imine Intermediate Piperidin-4-amine->Imine_Intermediate Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Imine_Intermediate Aldehyde_Reduction Isobutanol Isobutyraldehyde->Aldehyde_Reduction + Reducing Agent (Side Reaction) Product This compound Imine_Intermediate->Product + NaBH(OAc)3 Over_alkylation Over-alkylation Side Product Product->Over_alkylation + Isobutyraldehyde (Side Reaction) G Troubleshooting Workflow Start Start Low_Yield Low Yield or Incomplete Reaction Start->Low_Yield Check_Reagents Check Purity and Activity of Starting Materials and Reagents Low_Yield->Check_Reagents Yes Impurity_Detected Impurity Detected by TLC/LC-MS Low_Yield->Impurity_Detected No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature, Stoichiometry) Check_Reagents->Optimize_Conditions Optimize_Conditions->Impurity_Detected Identify_Impurity Identify Impurity Structure (e.g., by MS, NMR) Impurity_Detected->Identify_Impurity Yes Purification_Issue Purification Issues (e.g., Tailing on Column) Impurity_Detected->Purification_Issue No Over_alkylation Over-alkylation? Identify_Impurity->Over_alkylation Adjust_Stoichiometry Adjust Aldehyde/Amine Ratio Over_alkylation->Adjust_Stoichiometry Yes Unreacted_Imine Unreacted Imine? Over_alkylation->Unreacted_Imine No End End Adjust_Stoichiometry->End Add_More_Reductant Add More Reducing Agent or Increase Reaction Time Unreacted_Imine->Add_More_Reductant Yes Unreacted_Imine->Purification_Issue No Add_More_Reductant->End Modify_Eluent Modify Chromatographic Conditions (e.g., add Triethylamine) Purification_Issue->Modify_Eluent Yes Purification_Issue->End No Modify_Eluent->End

References

Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination of piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of reductive amination for piperidine synthesis?

A1: Reductive amination is a two-step process used to form C-N bonds.[1] In the context of piperidine synthesis, it typically involves:

  • Imine/Iminium Ion Formation: A carbonyl compound (an aldehyde or ketone) reacts with a primary or secondary amine under mildly acidic conditions to form a protonated imine (iminium ion).[1][2][3] This initial condensation step is reversible.[1]

  • Reduction: The iminium ion is then reduced in situ by a selective reducing agent to form the final piperidine product.[1][2]

This process can be performed intramolecularly from a precursor containing both an amine and a carbonyl group (or a masked carbonyl) to form the piperidine ring, or intermolecularly, such as in a double reductive amination of a dicarbonyl compound.[1][4][5]

Q2: Which reducing agent is best for my reaction?

A2: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions. The most common choices are mild hydride reagents that selectively reduce the protonated imine over the starting carbonyl group.[6]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A very common, mild, and selective reagent.[7] It is often the reagent of choice for a wide range of aldehydes and ketones.[7] It is sensitive to water and not highly compatible with methanol, so solvents like 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF) are preferred.[7][8][9]

  • Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is particularly effective under mildly acidic conditions (pH 4-5), which are optimal for imine formation.[3] Unlike STAB, it is not sensitive to water and is often used in methanol. Lewis acids like Ti(iPrO)₄ or ZnCl₂ can be added to improve yields with less reactive substrates.

  • Sodium Borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone.[10] To avoid this side reaction, it is typically added after allowing sufficient time for the complete formation of the imine.[7] It is commonly used in alcoholic solvents like methanol or ethanol.

  • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Palladium on carbon (Pd/C) with a hydrogen source is another effective method.[1] This can sometimes be combined with deprotection steps in a one-pot procedure.[4]

Q3: What is the optimal pH for reductive amination?

A3: The reaction is best carried out under mildly acidic conditions, typically between pH 4 and 6.[1][6] This pH range is a compromise:

  • Acidic conditions are required to catalyze the dehydration of the hemiaminal intermediate to form the imine/iminium ion.[1]

  • Excessively low pH will protonate the starting amine, rendering it non-nucleophilic and preventing the initial reaction with the carbonyl group.

Acetic acid is often added as a catalyst to maintain the appropriate pH.[7]

Q4: Can I run this reaction as a "one-pot" procedure?

A4: Yes, one of the major advantages of reductive amination is that it is often performed as a one-pot reaction.[1][2] This is possible when using a mild reducing agent like NaBH(OAc)₃ or NaBH₃CN, which selectively reduces the iminium ion intermediate without significantly reducing the starting carbonyl compound.[1][6] This allows all reagents (amine, carbonyl, and reducing agent) to be mixed together from the start.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inefficient Imine/Iminium Formation: The equilibrium may favor the starting materials. This is common with less reactive ketones (e.g., piperidones) or weakly nucleophilic amines (e.g., 2-aminopyridines).[11][12] 2. Incorrect pH: The pH may be too high or too low, inhibiting imine formation.[13] 3. Deactivated Reducing Agent: The hydride reagent may have degraded due to moisture (especially STAB) or incompatible solvent.[8] 4. Low Reactivity of Substrates: Steric hindrance or deactivating electronic effects on the amine or carbonyl can slow the reaction.[14]1. Monitor Imine Formation: Before adding the reducing agent, you can try to monitor the formation of the imine by TLC or NMR.[8] Consider using a Dean-Stark apparatus to remove water and drive the equilibrium. 2. Optimize pH: Add a catalytic amount of acetic acid. For reactions with amine salts (e.g., hydrochlorides), add a non-nucleophilic base like triethylamine (Et₃N) to liberate the free amine.[14] 3. Check Reagents and Solvents: Use fresh, anhydrous solvents and reagents. If using STAB, avoid protic solvents like methanol.[8] 4. Increase Reactivity: Use a Lewis acid catalyst like Ti(iPrO)₄ to activate the carbonyl group, especially for ketones.[11] Increase the reaction temperature or use an excess of the less expensive reagent.
Formation of Side Products 1. Reduction of Carbonyl: The reducing agent is too strong (e.g., NaBH₄) and is reducing the starting aldehyde/ketone to an alcohol.[6][10] 2. Over-alkylation (for primary amines): The newly formed secondary amine product can react with another equivalent of the carbonyl, leading to a tertiary amine byproduct.[2][15] 3. Rearrangement/Cyclic Adducts: The imine intermediate can undergo side reactions depending on other functional groups present in the molecule.[13]1. Use a Milder Reducing Agent: Switch to NaBH(OAc)₃ or NaBH₃CN.[6] If using NaBH₄, ensure the imine has fully formed before adding the reducing agent.[7] 2. Control Stoichiometry: Use a large excess of the primary amine or a stepwise procedure where the imine is formed first, followed by reduction.[7] 3. Optimize Conditions: Varying the pH, temperature, or order of reagent addition can sometimes minimize side reactions.[13]
Product is an Impure, Viscous Liquid Instead of a Solid 1. Incomplete Reaction: The crude product contains unreacted starting materials.[8] 2. Acidic Byproducts: Boron- and acetate-containing byproducts from the reducing agent may still be present.[8] 3. Solvent Impurities: Residual reaction solvent (e.g., DCM, DCE) or byproducts from solvent degradation.[8]1. Drive Reaction to Completion: Use an excess of one of the starting materials to ensure the other is fully consumed.[8] Monitor the reaction by TLC or LC-MS until the limiting reagent is gone. 2. Proper Workup: During the aqueous workup, ensure the pH is basic (pH > 8) by adding a base like sodium carbonate or sodium bicarbonate to quench the acidic byproducts.[8] 3. Purification: The crude product often requires purification. Options include column chromatography or crystallization/precipitation as an acid salt (e.g., HCl salt), which can often yield a nice solid.[8]

Data Presentation: Comparison of Common Reducing Agents

Reducing AgentAbbreviationTypical SolventsKey Characteristics & Considerations
Sodium Triacetoxyborohydride NaBH(OAc)₃, STABDCE, DCM, THF, MeCN[7][8]Mild and highly selective for iminium ions. Sensitive to water. Acetic acid can be used as a catalyst.[7] Preferred for one-pot reactions.
Sodium Cyanoborohydride NaBH₃CNMeOH, EtOH[1]Selective for iminium ions at mildly acidic pH (4-6).[6] Not water-sensitive. Highly toxic (cyanide).
Sodium Borohydride NaBH₄MeOH, EtOHLess selective; can reduce aldehydes and ketones. Best used in a two-step process after imine formation is complete.[7]
Catalytic Hydrogenation H₂/Pd/C, H₂/PtO₂MeOH, EtOH"Green" option. Can reduce other functional groups (alkenes, alkynes, nitro groups). Can be coupled with deprotection steps.[1][4]

Experimental Protocols

Protocol 1: General Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the ketone or aldehyde (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM), add acetic acid (1.0-1.5 equiv.).

  • Stir the mixture at room temperature for 20-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Ensure the final pH of the aqueous layer is basic (pH > 8).[8]

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Double Reductive Amination (DRA) for Polyhydroxypiperidine Synthesis

This protocol is adapted from syntheses of polyhydroxylated piperidines from dicarbonyl sugar derivatives.[4]

  • Dissolve the dicarbonyl compound (1.0 equiv.) and the amine source (e.g., ammonium formate for a primary piperidine, 1.5-2.0 equiv.) in methanol (MeOH).[4]

  • Add 3Å molecular sieves to the mixture to absorb the water formed during imine formation.

  • Add a catalytic amount of acetic acid (AcOH).

  • Stir the mixture at room temperature for 1-4 hours.

  • Cool the reaction to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 equiv.) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and concentrate the mixture under reduced pressure.

  • Purify the residue by flash chromatography to yield the polyhydroxylated piperidine.

Visualizations

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Select Carbonyl (Aldehyde/Ketone) & Amine Solvent Dissolve in Anhydrous Solvent (e.g., DCE, THF) Start->Solvent Imine_Formation Add Catalyst (e.g., AcOH) Stir to form Iminium Ion Solvent->Imine_Formation Reduction Add Reducing Agent (e.g., NaBH(OAc)₃) Stir to Completion Imine_Formation->Reduction Quench Quench with Aq. Base (e.g., NaHCO₃) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (e.g., Chromatography) Dry->Purify End Isolated Piperidine Purify->End

Caption: General experimental workflow for reductive amination.

Troubleshooting_Logic Start Low Conversion? Check_Imine Monitor Imine Formation (TLC, NMR) Start->Check_Imine Yes Side_Products Side Products Observed? Start->Side_Products No Imine_OK Imine Formed? Check_Imine->Imine_OK No_Imine Force Imine Formation: - Add Lewis Acid (Ti(iPrO)₄) - Remove H₂O - Adjust pH Imine_OK->No_Imine No Check_Reagent Check Reducing Agent & Solvent Quality Imine_OK->Check_Reagent Yes Success Problem Solved No_Imine->Success Check_Reagent->Success Change_Reagent Switch to Milder Reducing Agent (STAB or NaBH₃CN) Side_Products->Change_Reagent Yes (Carbonyl Reduced) Adjust_Stoich Adjust Stoichiometry or use Stepwise Method Side_Products->Adjust_Stoich Yes (Over-alkylation) Side_Products->Success No Change_Reagent->Success Adjust_Stoich->Success

Caption: Troubleshooting decision tree for reductive amination.

References

Troubleshooting low yield in N-alkylated piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the N-alkylation of piperidin-4-amine, a crucial step in the synthesis of many pharmaceutical compounds.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is resulting in a low yield. What are the primary causes?

Low yields in the N-alkylation of piperidin-4-amine can stem from several factors. The most common issues include incomplete reaction, the formation of side products, and difficulties during product isolation. Key areas to investigate are the reaction conditions, the stability of your reagents, and the potential for competing reactions.

Q2: I am observing the formation of a significant amount of a dialkylated product or a quaternary ammonium salt. How can I prevent this?

Over-alkylation is a frequent side reaction when using reactive alkylating agents.[1] To favor mono-alkylation, several strategies can be employed:

  • Control Stoichiometry: Use the piperidin-4-amine as the limiting reagent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, sometimes with a syringe pump, can help maintain a low concentration of the electrophile and reduce the likelihood of a second alkylation event.[2]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be effective.[3]

  • Protecting Groups: Protecting the exocyclic primary amine with a group like tert-butoxycarbonyl (Boc) is a highly effective strategy to ensure selective alkylation at the piperidine nitrogen.[1]

  • Reductive Amination: This alternative method avoids the use of alkyl halides and is less prone to over-alkylation.[1][3]

Q3: My reaction seems to be incomplete, with a large amount of starting material remaining. What can I do to drive the reaction to completion?

An incomplete reaction can be caused by several factors:

  • Insufficient Reaction Time or Temperature: Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS) and ensure it has run for a sufficient duration. Gentle heating can sometimes be beneficial, but be cautious as it can also promote side reactions.[1]

  • Poor Leaving Group: If you are using an alkylating agent with a poor leaving group, the reaction will be slow. Consider using an alkyl iodide or bromide.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rate and solubility of reagents. Polar aprotic solvents like DMF or acetonitrile are often good choices.[3]

  • Base Strength: The base must be strong enough to deprotonate the piperidine nitrogen, but not so strong that it causes decomposition of the reactants or products.

Q4: What is the best method for purifying my N-alkylated piperidin-4-amine?

Purification can often be achieved by silica gel column chromatography.[4] An acid-base extraction can also be an effective way to separate the amine product from non-basic impurities.

Troubleshooting Guides

Issue 1: Low Yield in Direct N-Alkylation

If you are experiencing low yields with direct N-alkylation using an alkyl halide, consider the following troubleshooting steps.

cluster_optimization Reaction Optimization cluster_strategy Alternative Strategies start Low Yield in Direct N-Alkylation check_reagents Check Reagent Purity and Stoichiometry start->check_reagents optimize_base Optimize Base check_reagents->optimize_base Reagents OK optimize_solvent Optimize Solvent optimize_base->optimize_solvent No Improvement optimize_temp_time Optimize Temperature and Reaction Time optimize_solvent->optimize_temp_time No Improvement use_pg Consider Protecting Group (e.g., Boc) optimize_temp_time->use_pg Still Low Yield switch_method Switch to Reductive Amination optimize_temp_time->switch_method Side Reactions Observed success Improved Yield use_pg->success switch_method->success

Caption: Troubleshooting workflow for low yield in direct N-alkylation.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMFRoom Temp12~70-80[1]
Ethyl IodideDIPEAMeCN508~60-70[3]
Methyl IodideK₂CO₃MeCNRoom Temp16Variable[2]
Benzyl BromideNaHDMF0 to Room Temp6Variable[2]

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Issue 2: Low Yield in Reductive Amination

Reductive amination is a powerful alternative to direct alkylation. If you are facing challenges with this method, the following guide may help.

cluster_reaction Reaction Steps cluster_purification Post-Reaction start Low Yield in Reductive Amination check_imine Ensure Imine/Iminium Ion Formation start->check_imine optimize_ra Optimize Reducing Agent check_imine->optimize_ra Imine Formation OK optimize_solvent_ph Optimize Solvent and pH optimize_ra->optimize_solvent_ph No Improvement check_workup Review Work-up Procedure optimize_solvent_ph->check_workup No Improvement success Improved Yield check_workup->success Adjusted

Caption: Troubleshooting workflow for low yield in reductive amination.

Carbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCMRoom Temp12-16>90[4]
AcetoneNaBH(OAc)₃DCERoom Temp12~75-95[5]
CyclohexanoneNaBH₃CNMeOHRoom Temp24Variable[6]

Note: Yields are representative and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Selective N-Alkylation via Boc Protection

This three-step protocol is designed for the selective N-alkylation of the piperidine nitrogen.

start Piperidin-4-amine step1 Step 1: Boc Protection (Boc)₂O, Base (e.g., TEA) DCM or Dioxane/Water start->step1 intermediate1 Boc-protected Piperidin-4-amine step1->intermediate1 step2 Step 2: N-Alkylation Alkyl Halide (e.g., BnBr) Base (e.g., K₂CO₃), DMF intermediate1->step2 intermediate2 N-Alkyl, Boc-protected Piperidin-4-amine step2->intermediate2 step3 Step 3: Deprotection Acid (e.g., TFA or HCl) DCM or other suitable solvent intermediate2->step3 end N-Alkyl-piperidin-4-amine step3->end

Caption: Experimental workflow for selective N-alkylation using a Boc protecting group.

Step 1: Boc Protection of the Primary Amine

  • Dissolve piperidin-4-amine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.1 eq.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected piperidin-4-amine.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the Boc-protected piperidin-4-amine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5 eq.).[1]

  • Add the alkyl halide (e.g., benzyl bromide) (1.1 eq.) to the mixture.

  • Stir the reaction at room temperature or with gentle heating until completion.[1]

  • Upon completion, perform a suitable work-up to isolate the crude N-alkylated, Boc-protected product.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-alkylated, Boc-protected intermediate in a solvent like DCM.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl).[1]

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent and excess acid under reduced pressure.

  • Purify the final N-alkylated piperidin-4-amine product, often via column chromatography or crystallization.

Protocol 2: N-Alkylation via Reductive Amination

This protocol offers a controlled method for introducing alkyl groups, often with higher selectivity and fewer side products.

Step 1: Imine/Iminium Ion Formation

  • Dissolve piperidin-4-amine (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[3][4]

  • Add the aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate.[4]

Step 2: Reduction

  • To the reaction mixture, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[4]

  • Continue stirring the reaction at room temperature for 12-16 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

Step 3: Work-up and Purification

  • Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the pure N-alkylated piperidin-4-amine.[4]

References

Technical Support Center: Purification of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Isobutylpiperidin-4-amine.

Diagram of Purification and Analysis Workflow

Purification_Workflow cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude this compound Purification_Method Select Purification Method (Distillation, Recrystallization, or Chromatography) Crude_Product->Purification_Method Distillation Vacuum Distillation Purification_Method->Distillation Volatile Impurities Recrystallization Recrystallization (e.g., as HCl salt) Purification_Method->Recrystallization Crystalline Solid Chromatography Column Chromatography (e.g., with modified mobile phase) Purification_Method->Chromatography Non-Volatile or Similar BP Impurities Purified_Fractions Collect Purified Fractions Distillation->Purified_Fractions Recrystallization->Purified_Fractions Chromatography->Purified_Fractions Purity_Analysis Assess Purity (HPLC, GC-MS, NMR) Purified_Fractions->Purity_Analysis Pure_Product Pure this compound (>98%) Purity_Analysis->Pure_Product Purity OK Further_Purification Further Purification Required Purity_Analysis->Further_Purification Impurities Detected Further_Purification->Purification_Method

Caption: Workflow for the purification and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via reductive amination?

A1: The most common impurities originate from the starting materials and side reactions. These typically include:

  • Unreacted 1-isobutyl-4-piperidone: The ketone starting material.

  • 1-Isobutylpiperidin-4-ol: Formed by the reduction of the ketone starting material.

  • Residual reducing agent by-products: For example, borate salts if sodium borohydride was used.

  • Over-alkylated products: Though less common with ammonia as the amine source.

Q2: My purified this compound is colored (yellow to brown). What is the cause and how can I fix it?

A2: Amines are susceptible to air oxidation, which can form colored impurities. To decolorize the product, you can try:

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the amine, heat gently, and then filter through celite to remove the charcoal.

  • Recrystallization: This can also help in removing colored impurities.

  • Storage: Store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent re-oxidation.

Q3: Can I use standard silica gel chromatography to purify this compound?

A3: While possible, it is often problematic. The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in significant peak tailing and potential product loss on the column. It is highly recommended to use a modified mobile phase, for instance, by adding a small amount of a base like triethylamine (0.1-1%) or ammonium hydroxide to the eluent. Alternatively, using a different stationary phase like alumina can be beneficial.

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended to ensure the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity without a reference standard.

Q5: Is it better to purify this compound as a free base or as a salt?

A5: This depends on the properties of the impurities and the desired final form. Purification as a free base is common using distillation or chromatography. However, if the amine is a solid, recrystallization as a salt (e.g., hydrochloride salt) can be a very effective method for purification, as the salt often has better crystallization properties and is less prone to air oxidation.

Troubleshooting Guides

Problem 1: Low yield after purification by column chromatography.

Possible Cause Troubleshooting Steps
Product retained on the silica gel column. 1. Ensure the mobile phase is sufficiently polar to elute the product. 2. Add a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the mobile phase to reduce interaction with acidic silica sites. 3. Consider using a less acidic stationary phase like alumina.
Product is volatile and co-evaporated with solvent. 1. Use a rotary evaporator with controlled temperature and pressure. 2. Avoid high vacuum or excessive heating when removing the solvent.

Problem 2: Crystals do not form during recrystallization.

Possible Cause Troubleshooting Steps
Solution is not supersaturated. 1. Evaporate some of the solvent to increase the concentration of the amine. 2. Cool the solution slowly, and then in an ice bath to induce crystallization.
Lack of nucleation sites. 1. Scratch the inside of the flask with a glass rod at the meniscus. 2. Add a seed crystal of the pure compound.
Inappropriate solvent system. 1. The ideal solvent should dissolve the compound when hot but not when cold. 2. Perform a solvent screen with small amounts of the product to find a suitable solvent or solvent pair (e.g., ethanol, isopropanol/hexane).

Diagram of Troubleshooting Logic

Troubleshooting_Logic Start Purification Issue Encountered Check_Purity Analyze sample by GC/TLC Start->Check_Purity Colored_Product Product is Colored Start->Colored_Product Impurity_ID Identify Impurities Check_Purity->Impurity_ID Impurities Present Low_Yield Low Yield Check_Purity->Low_Yield No Product Starting_Material Optimize reaction or use preparative chromatography Impurity_ID->Starting_Material Unreacted Ketone? Polar_Impurity Consider aqueous wash or recrystallization as salt Impurity_ID->Polar_Impurity Polar Impurities? Check_Fractions Re-analyze all fractions. Check for product loss during work-up. Low_Yield->Check_Fractions Yes Charcoal Treat with activated charcoal and filter. Colored_Product->Charcoal Yes

Caption: Decision tree for troubleshooting the purification of this compound.

Quantitative Data on Purification Methods

The following table provides a summary of expected purity levels for this compound after employing various purification techniques. The initial purity of the crude product is assumed to be in the range of 80-90%.

Purification MethodPurity Achieved (Typical)Key Considerations
Vacuum Distillation >95%Effective if impurities have significantly different boiling points. The product itself has a relatively high boiling point.
Recrystallization (as HCl salt) >98%Excellent for removing non-basic impurities and colored by-products. Requires conversion to and from the salt form.
Standard Silica Gel Chromatography 90-95%Prone to peak tailing and potential product loss. Not ideal.
Silica Gel Chromatography with Basic Modifier >98%Addition of triethylamine or ammonium hydroxide to the eluent significantly improves separation and recovery.
Alumina Chromatography >97%A good alternative to silica gel, as it is a more basic stationary phase.

Experimental Protocols

Protocol 1: Purification by Flash Chromatography with a Basic Modifier

  • Column Preparation: Pack a suitable size flash chromatography column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Sample Preparation: Dissolve the crude this compound in a minimum amount of dichloromethane or the initial elution solvent.

  • Mobile Phase Preparation: Prepare a mobile phase of ethyl acetate in hexane containing 0.5% (v/v) triethylamine. A gradient elution may be necessary, starting from a low polarity (e.g., 10% ethyl acetate) and gradually increasing to a higher polarity (e.g., 50% ethyl acetate).

  • Elution: Carefully load the sample onto the column and begin elution with the prepared mobile phase.

  • Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC), staining with a suitable agent like potassium permanganate or ninhydrin.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure, being careful not to overheat the sample.

Protocol 2: Purification by Recrystallization as the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid in ether or isopropanol dropwise with stirring until the solution is acidic (check with pH paper).

  • Crystallization: The hydrochloride salt should precipitate. If not, cool the solution in an ice bath and scratch the inside of the flask to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent (e.g., cold isopropanol or diethyl ether).

  • Drying: Dry the crystals under vacuum to obtain the pure this compound hydrochloride.

  • (Optional) Free-Basing: If the free base is required, dissolve the salt in water, basify with a strong base (e.g., NaOH), extract the free amine with an organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and evaporate the solvent.

Preventing over-alkylation in piperidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with over-alkylation during piperidine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of piperidine synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction where the target N-alkylated piperidine (a tertiary amine) reacts further with the alkylating agent to form a quaternary ammonium salt. This occurs because the initially formed tertiary amine is often more nucleophilic and less sterically hindered than the starting secondary amine (piperidine), making it more reactive towards the alkylating agent.[1][2]

Q2: What are the primary consequences of over-alkylation in my experiment?

A2: The main consequences of over-alkylation are a reduced yield of your desired N-alkylated piperidine and the introduction of a significant impurity, the quaternary ammonium salt, which can be challenging to separate from the product, thus complicating the purification process.[2]

Q3: What are the most effective general strategies to prevent over-alkylation?

A3: The most effective strategies to prevent over-alkylation include:

  • Reductive Amination: This is a highly recommended method that avoids the use of alkyl halides altogether, thereby eliminating the possibility of forming quaternary ammonium salts.[1][3][4]

  • Stoichiometric Control in Direct Alkylation: Using an excess of piperidine relative to the alkylating agent and adding the alkylating agent slowly can statistically favor mono-alkylation.[1][5]

  • Use of Protecting Groups: Temporarily protecting the piperidine nitrogen allows for other chemical transformations on the molecule, after which the protecting group can be removed. This strategy is particularly useful in multi-step syntheses.[6]

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solutions
High percentage of quaternary ammonium salt formation. The N-alkylated piperidine product is more nucleophilic than the starting piperidine, leading to a second alkylation.[1] An excess of the alkylating agent is present.[1]1. Optimize Stoichiometry: Use an excess of piperidine (2-3 equivalents) relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise or using a syringe pump over several hours to maintain its low concentration.[1][5] 3. Switch to Reductive Amination: This method is not prone to over-alkylation.[3][4]
Low yield of the desired mono-alkylated product. The reaction is slow or incomplete due to the formation of piperidinium salt, which is not nucleophilic.[1] Steric hindrance from substituents on the piperidine ring or the alkylating agent.[3]1. Add a Base: Incorporate a non-nucleophilic base, such as N,N-diisopropylethylamine (Hünig's base) or potassium carbonate, to neutralize the acid (HX) formed during the reaction.[1][5] 2. Change Solvent: Use a polar aprotic solvent like acetonitrile or DMF.[5][6] 3. Increase Temperature: Gently heating the reaction mixture may improve the reaction rate.
Difficulty in selectively alkylating the piperidine nitrogen in the presence of another primary amine. The secondary amine of the piperidine ring is generally more nucleophilic, but competitive alkylation can still occur.[6]1. Protecting Group Strategy: Selectively protect the primary amine with a group like tert-butoxycarbonyl (Boc). After alkylating the piperidine nitrogen, the Boc group can be removed.[6]

Experimental Protocols

Protocol 1: Controlled Mono-Alkylation via Slow Addition of Alkyl Halide

This protocol aims to minimize the formation of quaternary ammonium salts by maintaining an excess of piperidine throughout the reaction.[1][5]

Materials:

  • Piperidine (2-3 equivalents)

  • Alkyl halide (e.g., alkyl bromide or iodide) (1 equivalent)

  • Anhydrous acetonitrile

  • Syringe pump

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, prepare a 0.1 M solution of piperidine in anhydrous acetonitrile.

  • Using a syringe pump, add the alkyl halide to the stirred piperidine solution over several hours at room temperature.[1]

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, remove the acetonitrile by rotary evaporation.

  • To isolate the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[1]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-alkylated piperidine.

Protocol 2: N-Alkylation via Reductive Amination

This method is an excellent alternative to direct alkylation and effectively prevents over-alkylation.[3][4]

Materials:

  • 2-Substituted piperidine (1.0 equivalent)

  • Aldehyde or ketone (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Anhydrous solvent (e.g., dichloromethane or dichloroethane)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine and the aldehyde or ketone in the anhydrous solvent.

  • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.[3]

Protocol 3: Selective N-Alkylation using a Boc Protecting Group

This protocol is ideal for molecules containing multiple amine groups, such as 4-aminomethylpiperidine, to ensure selective alkylation of the piperidine nitrogen.[6]

Step 1: Protection of the Primary Amine

  • A solution of 4-aminomethylpiperidine is treated with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane (DCM). This selectively protects the primary amine.[6]

Step 2: N-Alkylation of the Piperidine Nitrogen

  • The Boc-protected 4-aminomethylpiperidine is then reacted with an alkyl halide (e.g., benzyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[6]

Step 3: Deprotection of the Primary Amine

  • The final step involves the removal of the Boc protecting group to reveal the primary amine. This is typically achieved by treatment with a strong acid like trifluoroacetic acid (TFA) or HCl in an organic solvent.[2]

Data Presentation

Table 1: Comparison of Reagents and Conditions for Piperidine N-Alkylation.

MethodAlkylating AgentKey ReagentsTypical Solvent(s)Key AdvantagesPotential Issues
Direct Alkylation Alkyl HalidePiperidine (excess), optional base (e.g., K₂CO₃, Hünig's base)Acetonitrile, DMFSimple procedure.High risk of over-alkylation.[1][5]
Reductive Amination Aldehyde or KetoneReducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Dichloromethane, DichloroethaneExcellent control, avoids over-alkylation.[3][4]Requires carbonyl compound, reducing agent can be moisture sensitive.
Protecting Group Strategy Alkyl HalideBoc₂O, base (e.g., Et₃N, K₂CO₃), deprotecting agent (e.g., TFA)Dichloromethane, DMFHigh selectivity for complex molecules.[6]Adds two steps (protection/deprotection) to the synthesis.

Visualizations

Over_Alkylation_Pathway Piperidine Piperidine (Secondary Amine) N_Alkylpiperidine N-Alkylpiperidine (Tertiary Amine) Desired Product Piperidine->N_Alkylpiperidine First Alkylation (k1) AlkylHalide1 Alkyl Halide (R-X) QuaternarySalt Quaternary Ammonium Salt (Over-alkylation Product) N_Alkylpiperidine->QuaternarySalt Second Alkylation (k2 > k1) AlkylHalide2 Alkyl Halide (R-X)

The reaction pathway of over-alkylation in piperidine synthesis.

Reductive_Amination_Workflow Start Start: Piperidine & Carbonyl Compound Imine_Formation Formation of Iminium Ion Intermediate Start->Imine_Formation Reduction In situ Reduction Imine_Formation->Reduction Product Mono-N-Alkylpiperidine Product Reduction->Product Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reduction

A simplified workflow for N-alkylation via reductive amination.

Decision_Tree Start Goal: Synthesize N-Alkylpiperidine Question1 Is over-alkylation a significant concern? Start->Question1 Question2 Does the substrate have multiple reactive sites? Question1->Question2 No Method1 Use Reductive Amination Question1->Method1 Yes Method2 Use Direct Alkylation with Stoichiometric Control Question2->Method2 No Method3 Use a Protecting Group Strategy Question2->Method3 Yes

References

Technical Support Center: Purification of Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with substituted piperidines. Below you will find detailed information on common issues encountered during purification, along with recommended solutions and experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified substituted piperidine has a yellow or brownish tint. What is the cause and how can I remove it?

A: A yellow or brown discoloration is typically due to the presence of oxidation products. While this may not interfere with all applications, purification is recommended for sensitive reactions or final compound analysis.

  • Troubleshooting:

    • Purification Method: The most effective method to remove colored impurities is distillation, especially for liquid piperidines. For solid compounds, recrystallization can be effective.

    • Preventative Measures: To prevent future discoloration, store the purified piperidine under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.

Q2: I'm struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this happening?

A: Complete separation by simple fractional distillation is challenging because piperidine and pyridine form a constant boiling azeotropic mixture. This azeotrope contains approximately 92% piperidine and 8% pyridine and boils at about 106.1°C.

  • Troubleshooting & Optimization:

    • Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation. This forms a new, lower-boiling azeotrope with one of the components, allowing for separation.

    • Selective Salt Formation: This is a highly effective chemical method. Piperidine is a stronger base than pyridine and will selectively react with carbon dioxide (CO₂) to form a solid piperidine carbonate salt, while pyridine remains in solution. The solid salt can then be filtered off and the free piperidine regenerated.

Q3: My liquid piperidine derivative has solidified or crystallized in the storage bottle. What is the likely cause?

A: There are two primary reasons for this observation:

  • Low-Melting Point: Some piperidines have melting points near or slightly above room temperature (e.g., 2-benzylpiperidine, MP 32°C) and can solidify in a cool environment. Gentle warming should re-melt the pure compound.

  • Salt Formation: Piperidines are basic and can react with acidic components from the atmosphere, such as carbon dioxide (forming piperidine carbonate) or acidic vapors (e.g., HCl from nearby reagents, forming piperidine hydrochloride). These salts are typically solid at room temperature. If the solid does not melt upon gentle warming, it is likely a salt.

Q4: How can I effectively remove residual water from my substituted piperidine sample?

A: Water is a common impurity, especially after an aqueous workup.

  • Troubleshooting:

    • Drying Agents: For the final removal of residual water, the piperidine can be dried over solid potassium hydroxide (KOH) pellets, followed by distillation. Other drying agents like calcium hydride or sodium may also be used.

    • Azeotropic Distillation: For larger scales, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be employed.

Q5: I'm observing significant peak tailing during normal-phase (silica gel) column chromatography. How can I improve the peak shape?

A: The basic nitrogen atom in the piperidine ring can interact strongly with the acidic silanol groups on the surface of silica gel, causing poor peak shape and sometimes irreversible binding.

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small amount of a basic modifier to the eluent to compete with your compound for binding sites on the silica. Triethylamine (Et₃N) at 0.5-2% is commonly used. For more polar systems, ammonium hydroxide can be an alternative.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

    • Reversed-Phase Chromatography: For many substituted piperidines, especially complex ones like PROTACs, reversed-phase HPLC is a more effective strategy.

Q6: My compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. This often happens if the solution is cooled too quickly or if the concentration of impurities is high.

  • Troubleshooting:

    • Re-heat the solution to re-dissolve the oil.

    • Allow the solution to cool much more slowly to room temperature to encourage crystal nucleation.

    • Add a seed crystal if one is available.

    • Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

    • If the problem persists, consider that the chosen solvent may be inappropriate, or the material may require further purification by another method (e.g., chromatography) to remove impurities that inhibit crystallization.

Purification Strategy Guides

Decision Tree for Purification Method Selection

This guide helps in selecting an appropriate purification strategy based on the properties of the target compound and its impurities.

G start Crude Substituted Piperidine Sample prop What are the properties of the target compound? start->prop is_solid Is the main impurity structurally similar? prop->is_solid Solid is_liquid Are boiling points of components different? prop->is_liquid Liquid is_basic Are impurities neutral or acidic? prop->is_basic Soluble in Organic Solvent recrys Recrystallization is_solid->recrys No chrom Column Chromatography (Normal or Reversed-Phase) is_solid->chrom Yes is_liquid->chrom Similar BPs distill Fractional Distillation is_liquid->distill Yes (>25 °C diff) a_distill Azeotropic Distillation or Chemical Separation is_liquid->a_distill No (Azeotrope) is_basic->chrom No (e.g., other amines) extract Acid-Base Extraction is_basic->extract Yes

Caption: Decision tree for purification method selection.

Troubleshooting Poor Peak Shape in Normal-Phase Chromatography

This workflow provides a systematic approach to addressing issues like peak tailing when purifying piperidine-containing compounds on silica gel.

G start Problem: Poor Peak Shape (Tailing) on Silica Gel cause1 Cause: Strong interaction of basic N with acidic silica start->cause1 sol1 Solution 1: Add Basic Modifier to Eluent cause1->sol1 sol2 Solution 2: Change Stationary Phase cause1->sol2 sol3 Solution 3: Switch Purification Mode cause1->sol3 sol1_details e.g., 0.5-2% Triethylamine (Et3N) or Ammonium Hydroxide sol1->sol1_details sol2_details Use Neutral or Basic Alumina sol2->sol2_details sol3_details Use Reversed-Phase HPLC (e.g., C18 column) sol3->sol3_details

Caption: Troubleshooting workflow for poor peak shape.

Data Presentation

Comparison of Common Purification Techniques
TechniquePrincipleBest For RemovingCommon Challenges
Fractional Distillation Separation by boiling point differences.Volatile impurities with significantly different boiling points.Azeotrope formation (e.g., with pyridine), thermal degradation of the compound.
Recrystallization Differential solubility in a solvent at different temperatures.Impurities with different solubility profiles than the target compound.Oiling out, poor recovery, finding a suitable solvent system.
Acid-Base Extraction Separation based on the basicity of the piperidine nitrogen.Neutral or acidic impurities.Emulsion formation, not effective for separating from other basic impurities.
Column Chromatography Differential partitioning between a stationary and mobile phase.Impurities with different polarities, including isomers.Peak tailing on silica gel, co-elution of similar compounds, product loss on the column.
Supercritical Fluid Chromatography (SFC) Partition

Byproduct formation in the synthesis of 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutylpiperidin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two primary synthetic strategies for preparing this compound:

  • Reductive Amination: This is a common one-pot reaction involving the condensation of a piperidine precursor with an isobutyl source. There are two main variations:

    • Reaction of 4-piperidone with isobutyraldehyde and a nitrogen source (e.g., ammonia), followed by reduction.

    • Reaction of piperidin-4-amine with isobutyraldehyde, followed by reduction.

  • N-Alkylation: This method involves the direct alkylation of piperidin-4-amine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base.

Q2: What are the common byproducts in the synthesis of this compound via reductive amination?

A2: Byproduct formation is a key challenge in the reductive amination synthesis of this compound. The most common impurities include:

  • Over-alkylation products: Formation of N,N-diisobutylpiperidin-4-amine can occur, especially with an excess of the isobutyl source.

  • Unreacted starting materials: Incomplete reactions can leave residual piperidin-4-amine or 4-piperidone.

  • Iminium ion intermediate: The intermediate iminium ion may not be fully reduced, leading to the presence of N-isobutyl-4-isobutylideneaminopiperidine.

  • Byproducts from the reducing agent: The choice of reducing agent can introduce impurities. For instance, using sodium triacetoxyborohydride can sometimes lead to the formation of acetylated byproducts.

Q3: What side products can be expected from the N-alkylation route?

A3: The N-alkylation of piperidin-4-amine with an isobutyl halide can lead to several byproducts:

  • Over-alkylation: The primary amine of piperidin-4-amine can also be alkylated, leading to the formation of 1-isobutyl-N-isobutylpiperidin-4-amine.

  • Quaternary ammonium salts: Excessive alkylation can result in the formation of a quaternary ammonium salt, particularly if a strong alkylating agent and excess reagent are used.[1]

  • Elimination products: Under certain basic conditions, isobutyl halide can undergo elimination to form isobutylene.

Troubleshooting Guides

Reductive Amination Synthesis

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Step
Incomplete imine/enamine formation Ensure anhydrous conditions, as water can inhibit imine formation. Consider using a dehydrating agent like molecular sieves. For less reactive ketones like 4-piperidone, a mild acid catalyst (e.g., acetic acid) can be beneficial.[2]
Inefficient reduction Choose an appropriate reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective.[3] Ensure the correct stoichiometry of the reducing agent is used.
Suboptimal reaction temperature The reaction is typically run at room temperature. If the reaction is sluggish, gentle heating might be necessary, but this can also promote side reactions. Monitor the reaction progress by TLC or LC-MS to optimize the temperature.

Issue 2: Presence of Significant Amounts of N,N-diisobutylpiperidin-4-amine

Possible Cause Troubleshooting Step
Excess of isobutyraldehyde Use a stoichiometric amount or a slight excess of isobutyraldehyde relative to the piperidine starting material.
Prolonged reaction time Monitor the reaction closely and stop it once the desired product is formed to prevent further alkylation.
N-Alkylation Synthesis

Issue 1: Formation of Multiple Alkylated Products

Possible Cause Troubleshooting Step
Over-alkylation of the primary amine To achieve selective N-alkylation at the piperidine nitrogen, consider protecting the primary amine of piperidin-4-amine with a suitable protecting group (e.g., Boc) before alkylation, followed by deprotection.
Excess alkylating agent Use a controlled amount of the isobutyl halide (e.g., 1.0-1.2 equivalents).[1]
Strong base Use a milder base, such as potassium carbonate, to minimize side reactions.[4]

Experimental Protocols

Protocol 1: Reductive Amination of 4-Piperidone with Isobutyraldehyde and Ammonia

Materials:

  • 4-Piperidone hydrochloride

  • Isobutyraldehyde

  • Ammonia (7N solution in methanol)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dichloromethane (DCM)

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in DCE, add a 7N solution of ammonia in methanol (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isobutyraldehyde (1.1 eq) and stir for another 1 hour.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation of Piperidin-4-amine with Isobutyl Bromide

Materials:

  • Piperidin-4-amine

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (MeCN)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred solution of piperidin-4-amine (1.0 eq) in anhydrous acetonitrile, add finely powdered potassium carbonate (2.0 eq).

  • Add isobutyl bromide (1.2 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by acid-base extraction or column chromatography.[5][6]

Data Presentation

Table 1: Comparison of Synthetic Routes

Parameter Reductive Amination N-Alkylation
Starting Materials 4-Piperidone, Isobutyraldehyde, AmmoniaPiperidin-4-amine, Isobutyl bromide
Key Reagents Sodium triacetoxyborohydridePotassium carbonate
Common Byproducts Over-alkylation, unreacted starting materialsOver-alkylation, quaternary salts
Typical Yields 60-80%50-70%

Table 2: Analytical Methods for Purity Assessment

Technique Purpose Typical Conditions
GC-MS Identification and quantification of volatile impurities.Column: DB-5ms or equivalent. Oven Program: 50°C (2 min), then ramp to 280°C at 10°C/min. Ionization: Electron Ionization (EI).
HPLC Purity determination and quantification of non-volatile byproducts.Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at 210 nm or ELSD.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification 4-Piperidone 4-Piperidone Imine_Formation Imine Formation 4-Piperidone->Imine_Formation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Imine_Formation Ammonia Ammonia Ammonia->Imine_Formation Reduction Reduction (STAB) Imine_Formation->Reduction Quench Quench (NaHCO3) Reduction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the reductive amination synthesis.

Byproduct_Formation_Logic Start Synthesis of This compound Reductive_Amination Reductive Amination Route Start->Reductive_Amination N_Alkylation N-Alkylation Route Start->N_Alkylation Over_Alkylation_RA Over-alkylation (N,N-diisobutyl...) Reductive_Amination->Over_Alkylation_RA Potential Byproduct Incomplete_Reaction_RA Incomplete Reaction (Unreacted starting materials) Reductive_Amination->Incomplete_Reaction_RA Potential Byproduct Over_Alkylation_NA Over-alkylation (1-isobutyl-N-isobutyl...) N_Alkylation->Over_Alkylation_NA Potential Byproduct Quaternary_Salt Quaternary Salt Formation N_Alkylation->Quaternary_Salt Potential Byproduct

Caption: Potential byproduct formation pathways.

References

Technical Support Center: Catalyst Selection for Efficient Reductive Amination of Piperidones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reductive amination of piperidones.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reductive amination of piperidones?

A1: The most common catalysts fall into two main categories:

  • Hydride Reducing Agents: These are stoichiometric reagents that are mild and selective. The most frequently used include:

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)[1][2]

    • Sodium cyanoborohydride (NaBH₃CN)[1][2]

    • Sodium borohydride (NaBH₄)[1]

  • Catalytic Hydrogenation Systems: These involve a metal catalyst and a hydrogen source (e.g., H₂ gas). Common catalysts include:

    • Raney Nickel (Ra-Ni)

    • Palladium on carbon (Pd/C)

    • Platinum-based catalysts (e.g., PtO₂)

    • Iridium-based catalysts[3][4][5]

Q2: How do I choose between hydride reagents and catalytic hydrogenation?

A2: The choice depends on several factors including the substrate's functional group tolerance, desired selectivity, reaction scale, and available equipment.

  • Hydride reagents are generally preferred for laboratory-scale synthesis due to their mildness, selectivity for the imine/iminium ion over the ketone, and operational simplicity (no high-pressure equipment needed).[2]

  • Catalytic hydrogenation is often more atom-economical and cost-effective for large-scale production.[6] However, it may require specialized high-pressure equipment and can sometimes lead to over-reduction or side reactions depending on the catalyst and substrate.

Q3: What is the role of acetic acid in reductive aminations with NaBH(OAc)₃?

A3: Acetic acid can act as a catalyst to facilitate the formation of the iminium ion intermediate, which is then reduced by the borohydride reagent. This is particularly useful for less reactive ketones or amines.[1]

Q4: Can I use ammonium salts to synthesize primary amines from piperidones?

A4: Yes, using an ammonium salt like ammonium acetate in the presence of a reducing agent is a common method for the synthesis of primary amines from piperidones.[7]

Catalyst Performance Comparison

The following tables provide a summary of quantitative data for the reductive amination of N-protected 4-piperidones with various catalysts. Please note that reaction conditions can significantly influence the outcome.

Table 1: Reductive Amination of N-Boc-4-piperidone

Catalyst/Reducing AgentAmineSolventReaction TimeYield (%)Reference(s)
NaBH(OAc)₃AnilineDichloromethane (DCM)16 h~95%This is a commonly cited high-yield reaction.
NaBH₃CNVarious primary aminesMethanol (MeOH)12-24 h70-90%General range for this reagent.
Raney Nickel / H₂AmmoniaMethanol (MeOH)4-8 h60-80%Typical conditions for primary amine synthesis.
Pd/C / H₂BenzylamineEthanol (EtOH)6-12 h85-95%General range for this catalyst system.

Table 2: Diastereoselective Reductive Amination of Substituted Piperidones

SubstrateCatalystAmineDiastereomeric Ratio (d.r.)Yield (%)Reference(s)
2-Methyl-4-piperidoneNaBH(OAc)₃Benzylamine3:1 to 5:1 (cis/trans)75-85%Diastereoselectivity can be influenced by the N-protecting group and reaction conditions.
Chiral 2-substituted piperidoneIridium catalystVariousup to >20:1up to >95%Chiral iridium catalysts are known for high stereocontrol.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Unreactive piperidone (sterically hindered or electron-rich). 2. Weakly nucleophilic amine. 3. Incomplete imine/iminium ion formation. 4. Deactivated catalyst/reagent. 1. Use a more reactive reducing agent or increase the reaction temperature. 2. Add a Lewis acid (e.g., Ti(OiPr)₄) or a Brønsted acid (e.g., acetic acid) to activate the ketone. [1]3. Pre-form the imine before adding the reducing agent. This can be monitored by NMR or TLC. 4. Use fresh reducing agent. For catalytic hydrogenation, ensure the catalyst is active.
Formation of Alcohol Byproduct 1. The reducing agent is too strong and reduces the ketone directly. 2. Slow imine formation leading to competitive ketone reduction. 1. Switch to a more selective reducing agent (e.g., NaBH(OAc)₃ or NaBH₃CN over NaBH₄). [8]2. Use a one-pot procedure with a selective reagent where imine formation and reduction occur concurrently. 3. Ensure efficient removal of water to drive the imine formation equilibrium.
Over-alkylation (for primary amines) The newly formed primary amine reacts with another molecule of the piperidone. 1. Use a large excess of the amine starting material. 2. Add the piperidone slowly to the reaction mixture containing the amine and reducing agent.
Epimerization of Chiral Centers 1. Basic or acidic conditions promoting enolization/enamine formation. 2. The reaction temperature is too high. 1. Carefully control the pH of the reaction. Use buffered conditions if necessary. 2. Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Choose a catalyst system known for preserving stereochemistry, such as certain chiral iridium catalysts. [3]
N-Boc Deprotection Acidic conditions (e.g., from acetic acid catalyst or workup) can cleave the Boc protecting group. 1. Use a minimal amount of acetic acid or a non-acidic Lewis acid if activation is needed. 2. Perform a basic workup to neutralize any acid. 3. Consider a more acid-stable protecting group if deprotection is a persistent issue.

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone using NaBH(OAc)₃

This protocol is a general guideline and may require optimization for specific amines.

Materials:

  • N-Boc-4-piperidone

  • Amine (e.g., aniline)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq) and the amine (1.1-1.2 eq).

  • Dissolve the starting materials in anhydrous DCM or DCE (approximately 0.1-0.5 M concentration of the piperidone).

  • Stir the solution at room temperature for 10-15 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Reductive Amination of 1-Benzyl-4-piperidone using Raney Nickel

Materials:

  • 1-Benzyl-4-piperidone

  • Amine (e.g., benzylamine) or ammonium acetate for primary amine synthesis

  • Raney Nickel (50% slurry in water)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen source (H₂ gas cylinder or balloon)

  • Hydrogenation vessel

Procedure:

  • Carefully wash the Raney Nickel catalyst with water and then with the reaction solvent (MeOH or EtOH) to remove residual water.

  • In a hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1.0 eq) and the amine (1.1-1.5 eq) in MeOH or EtOH.

  • Add the washed Raney Nickel catalyst (typically 10-20% by weight of the piperidone).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi, or use a hydrogen balloon for atmospheric pressure).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Keep the filter cake wet with solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or crystallization if necessary.

Visualized Workflows and Logic

The following diagrams illustrate key workflows and decision-making processes in catalyst selection for the reductive amination of piperidones.

ReductiveAminationWorkflow General Reductive Amination Workflow start Start: Piperidone & Amine imine_formation Imine/Iminium Ion Formation (in situ or pre-formed) start->imine_formation reduction Reduction imine_formation->reduction workup Reaction Workup & Quenching reduction->workup purification Purification workup->purification product Final Product purification->product

Caption: A generalized workflow for the reductive amination of piperidones.

CatalystSelection Catalyst Selection Guide for Piperidone Reductive Amination start Start: Define Reaction Goals stereoselectivity Is stereoselectivity critical? start->stereoselectivity scale Reaction Scale? stereoselectivity->scale No chiral_catalyst Consider Chiral Catalysts (e.g., Iridium-based) stereoselectivity->chiral_catalyst Yes functional_groups Sensitive Functional Groups? scale->functional_groups Lab Scale catalytic_hydrogenation Catalytic Hydrogenation is an option (Raney Ni, Pd/C) scale->catalytic_hydrogenation Large Scale hydride_reagents Hydride Reagents Recommended (NaBH(OAc)3, NaBH3CN) functional_groups->hydride_reagents No mild_hydride Use Mild Hydride Reagents (NaBH(OAc)3) functional_groups->mild_hydride Yes hydrogenation Catalytic Hydrogenation (Careful catalyst choice needed) mild_hydride->hydrogenation Alternative

Caption: A decision tree to guide catalyst selection for piperidone reductive amination.

References

Validation & Comparative

A Comparative Guide to Analytical Method Validation for 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Key Analytical Techniques

The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of 1-Isobutylpiperidin-4-amine depends on several factors, including the analyte's volatility, thermal stability, and the desired sensitivity of the method.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation is based on the compound's volatility and its interaction with a stationary phase within a heated column, carried by an inert gas.Separation is based on the compound's polarity and its interaction with a stationary phase in a column, carried by a liquid mobile phase.
Typical Analytes Suitable for volatile and thermally stable compounds.[1]Ideal for non-volatile or thermally labile compounds.[2]
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).[1]Ultraviolet (UV) Detector, Mass Spectrometry (MS), Charged Aerosol Detector (CAD).[3]
Sample Preparation Often requires derivatization for polar amines to improve volatility and peak shape. This can add complexity to the sample preparation process.[2][4]Can often be analyzed directly after dissolution in a suitable solvent. Derivatization may be employed to enhance detection by UV absorbance.[3][4]
Advantages High resolution, speed, and sensitivity, particularly with an MS detector.[2]High precision and accuracy without the need for derivatization, suitable for a wide range of compounds.[2]
Disadvantages Potential for thermal degradation of the analyte; derivatization can be time-consuming and introduce variability.[2]Can be more time-consuming and may require more complex mobile phases to achieve optimal separation.[2]

Experimental Protocols

Detailed and precise experimental protocols are fundamental for successful method validation. Below are generalized methodologies for GC and HPLC that can be adapted and optimized for the analysis of this compound.

Gas Chromatography (GC) Method with Derivatization

This protocol is based on methods developed for the analysis of volatile amines in pharmaceutical ingredients.[1]

1. Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) and an autosampler.

2. Chromatographic Conditions:

  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.[2]

  • Carrier Gas: High purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.[2]

    • Final hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.[2]

  • Detector Temperature (FID): 300 °C.[2]

3. Sample Preparation (with Derivatization):

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 1 mL of a suitable solvent such as dichloromethane or methanol.[2]

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS, or trifluoroacetic anhydride - TFAA) in a molar excess.

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is based on methods for the analysis of piperidine derivatives.[3]

1. Instrumentation:

  • HPLC system equipped with a UV detector or a Mass Spectrometer (MS) and an autosampler.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.[3]

  • Mobile Phase: A gradient elution is typically employed.

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection:

    • UV detection: As this compound lacks a strong chromophore, derivatization with a UV-absorbing tag might be necessary for sensitive detection. If a UV detector is used, the wavelength will depend on the derivatizing agent.

    • MS detection (LC-MS): Electrospray ionization (ESI) in positive ion mode is highly suitable for this compound and provides high sensitivity and specificity.[3]

3. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration (e.g., 1 mg/mL).[2]

  • Prepare a series of calibration standards by diluting a stock solution of this compound in the same solvent.[1]

  • Filter the sample through a 0.45 µm filter before injection.

Data Presentation: Comparative Validation Parameters

The following table summarizes the typical performance characteristics that would be evaluated during the validation of the GC and HPLC methods, in accordance with ICH guidelines.[5][6]

Validation ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Acceptance Criteria (Typical)
Specificity The method should be able to resolve the analyte peak from potential impurities and degradation products.The method should demonstrate separation of the analyte from impurities, with no interference at the analyte's retention time.Peak purity angle should be less than peak purity threshold.
Linearity (R²) > 0.99> 0.99R² ≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0% for assay
Precision (RSD%)
- Repeatability≤ 2.0%≤ 2.0%RSD ≤ 2.0%
- Intermediate Precision≤ 3.0%≤ 3.0%RSD ≤ 3.0%
Limit of Detection (LOD) Dependent on detector (ng/mL to pg/mL range with MS)Dependent on detector (ng/mL range with MS)Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Dependent on detector (ng/mL range with MS)Dependent on detector (ng/mL range with MS)Signal-to-Noise ratio of 10:1
Robustness The method should be unaffected by small, deliberate variations in parameters like flow rate, temperature, and mobile phase composition.The method should remain reliable with minor changes in flow rate, column temperature, and mobile phase pH.RSD of results should be within acceptable limits.

Visualizing the Experimental Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for the GC and HPLC analytical methods.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Solvent start->dissolve derivatize Add Derivatizing Agent & Heat dissolve->derivatize cool Cool to Room Temp derivatize->cool inject Inject into GC cool->inject separate Separation in Column inject->separate detect FID/MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Gas Chromatography (GC) analysis workflow for this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject into HPLC filter_sample->inject separate Separation in C18 Column inject->separate detect UV/MS Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow for this compound.

Validation_Pathway cluster_method Analytical Method cluster_params Validation Parameters (ICH Q2(R1)) cluster_result Outcome Method Developed Analytical Method (GC or HPLC) Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision LOD Limit of Detection (LOD) Method->LOD LOQ Limit of Quantitation (LOQ) Method->LOQ Robustness Robustness Method->Robustness Validated Validated Method for Routine Use Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated LOD->Validated LOQ->Validated Robustness->Validated

References

A Comparative Guide to HPLC Assay Validation for 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) assay validation for 1-Isobutylpiperidin-4-amine, a crucial intermediate in pharmaceutical synthesis. We present a detailed experimental protocol, comparative performance data against alternative methods, and a discussion of key validation parameters to ensure the selection and implementation of a suitable analytical strategy.

Experimental Protocol: HPLC Assay Validation

This protocol outlines the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound, following the International Council for Harmonisation (ICH) guidelines.[1][2][3] Due to the lack of a strong UV chromophore in the target analyte, pre-column derivatization with a suitable agent like Dansyl Chloride is employed to enable UV detection.[4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined based on the absorbance maximum of the derivatized analyte.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Validation Parameters and Acceptance Criteria:

The method validation will be performed according to ICH Q2(R1) guidelines, assessing the following parameters:[1][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing a placebo and a sample spiked with known impurities. The analyte peak should be well-resolved from any other peaks.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of at least five concentrations across the range of 50-150% of the expected working concentration. The correlation coefficient (r²) should be ≥ 0.999.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration), with a minimum of three preparations for each level. The mean recovery should be within 98.0% to 102.0%.[1]

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing six replicate analyses of the sample at 100% of the test concentration. The relative standard deviation (%RSD) should be ≤ 2.0%.[2]

    • Intermediate Precision: The effect of random events on the precision of the analytical procedure. This is evaluated by performing the analysis on different days, with different analysts, and/or on different equipment. The %RSD between the results should be ≤ 2.0%.[3]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This is assessed by varying parameters such as mobile phase composition, pH, column temperature, and flow rate. The system suitability parameters should remain within the acceptance criteria.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC assay validation of this compound.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Assessment cluster_reporting Reporting start Start: Define Validation Protocol prep_std Prepare Standard and Sample Solutions start->prep_std derivatization Pre-column Derivatization prep_std->derivatization system_suitability System Suitability Testing derivatization->system_suitability hplc_analysis Perform HPLC Analysis specificity Specificity hplc_analysis->specificity linearity Linearity & Range hplc_analysis->linearity accuracy Accuracy hplc_analysis->accuracy precision Precision (Repeatability & Intermediate) hplc_analysis->precision lod_loq LOD & LOQ hplc_analysis->lod_loq robustness Robustness hplc_analysis->robustness system_suitability->hplc_analysis data_analysis Data Analysis and Comparison to Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis validation_report Generate Validation Report data_analysis->validation_report end End: Method Validated validation_report->end

Caption: Workflow for the HPLC assay validation of this compound.

Performance Comparison with Alternative Methods

While HPLC is a widely used and robust technique for the analysis of pharmaceutical compounds, other methods can also be employed for the quantification of amines like this compound. The following table provides a comparative overview of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and a colorimetric assay. The presented quantitative data is illustrative for a typical validation scenario.

Parameter HPLC with UV Detection (after derivatization) Gas Chromatography-Mass Spectrometry (GC-MS) Colorimetric Assay (e.g., Ninhydrin)
Specificity High; able to separate structurally similar impurities.Very High; mass selective detection provides excellent specificity.Low to Moderate; potential for interference from other primary amines.
Linearity (r²) > 0.999> 0.998> 0.990
Accuracy (% Recovery) 98.5 - 101.5%97.0 - 103.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 3.0%< 5.0%
Limit of Quantitation (LOQ) 15-30 µg/kg[8]Low (ng/mL range)Moderate (µg/mL to mg/mL range)
Throughput ModerateLow to ModerateHigh
Instrumentation Cost ModerateHighLow
Sample Preparation Derivatization may be required.Can require derivatization for polar amines.Simple mixing of reagents.
Typical Application Routine quality control, stability studies, impurity profiling.Identification and quantification of volatile impurities, metabolite identification.High-throughput screening, process monitoring where high specificity is not critical.

Discussion of Alternatives:

  • GC-MS: Offers excellent specificity and sensitivity, making it a powerful tool for identifying and quantifying volatile impurities.[9] However, the instrumentation is more expensive and the throughput is generally lower than HPLC. Derivatization may still be necessary to improve the chromatographic behavior of polar amines.[4]

  • Colorimetric Assays: These methods, such as the ninhydrin test, are simple, rapid, and cost-effective.[10] They are well-suited for high-throughput screening applications. However, their lower specificity is a significant drawback, as they may react with other primary amines present in the sample, leading to inaccurate quantification.

References

Characterization of 1-Isobutylpiperidin-4-amine Purity by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to ensure the reliability, reproducibility, and safety of experimental results. 1-Isobutylpiperidin-4-amine, a key building block in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for purity assessment against alternative analytical techniques, supported by representative experimental data and detailed protocols.

NMR Spectroscopy for Purity Determination: A Quantitative Approach

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds.[1][2] It offers a direct and non-destructive measurement of the analyte concentration relative to a certified internal standard of known purity. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for highly accurate and precise quantification without the need for compound-specific reference standards for every impurity.[1][3]

Key Advantages of qNMR for Purity Analysis:
  • Primary Method: qNMR is a primary ratio method, meaning it doesn't require a calibration curve with the analyte of interest.

  • High Accuracy and Precision: When performed correctly, qNMR can provide highly accurate and precise purity values.

  • Structural Information: Besides quantification, the NMR spectrum provides a wealth of structural information, confirming the identity of the analyte and aiding in the identification of impurities.[4]

  • Non-destructive: The sample can be recovered after analysis.

  • Versatility: It can be used to quantify a wide range of compounds, including those that lack a chromophore for UV detection in HPLC.

Comparative Analysis: NMR vs. HPLC and GC-MS

While qNMR is a robust technique, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also widely used for purity analysis. The choice of method depends on the specific properties of the analyte and the potential impurities.[5][6][7]

FeatureQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Signal intensity proportional to the number of nucleiDifferential partitioning between stationary and mobile phasesSeparation in the gas phase followed by mass-based detection
Primary Application Absolute purity determination, structural confirmationPurity assessment, separation of non-volatile compoundsIdentification and quantification of volatile compounds
Strengths Primary method, provides structural information, non-destructiveHigh sensitivity and resolution for complex mixturesExcellent for volatile impurities, provides mass information for identification
Limitations Lower sensitivity for trace impurities, potential for signal overlapRequires reference standards for each impurity for accurate quantification, analyte needs a chromophore for UV detectionLimited to thermally stable and volatile compounds, potential for sample degradation at high temperatures
Typical Purity Result >99%>99% (area %)>99% (area %)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the purity determination of N-substituted piperidin-4-amines.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • Internal Standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) of certified high purity

  • Deuterated solvent (e.g., Chloroform-d, Methanol-d4)

  • High-precision analytical balance

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh an appropriate amount of the internal standard (to give signals with similar intensity to the analyte) and add it to the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent.

    • Vortex the vial to ensure complete dissolution and homogenization.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters. This typically includes:

      • A calibrated 90° pulse.

      • A long relaxation delay (D1) of at least 5 times the longest T1 of both the analyte and the internal standard.

      • A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for the signals of interest).

  • Data Processing and Purity Calculation:

    • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by area percent.

Instrumentation: HPLC system with a UV or Charged Aerosol Detector (CAD)

Procedure:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 210 nm or CAD.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the initial mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample solution into the HPLC system.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer

Procedure:

  • Chromatographic Conditions:

    • Column: A suitable capillary column for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).

    • Injector Temperature: 250°C.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or methanol.

  • Analysis:

    • Inject the sample into the GC-MS system.

    • Identify peaks by their mass spectra and retention times. Quantification can be done by area percent or by using an internal standard.

Visualizing the Workflow and Comparison

To better illustrate the processes and the logical comparison between these analytical techniques, the following diagrams are provided.

experimental_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Calculation weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum (quantitative parameters) transfer->nmr_acq process_fid Process FID (FT, phase, baseline) nmr_acq->process_fid integrate Integrate signals process_fid->integrate calculate Calculate purity integrate->calculate result result calculate->result Purity Result

Caption: Experimental workflow for purity determination by qNMR.

logical_comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes analyte Purity Assessment Requirement qnmr qNMR analyte->qnmr hplc HPLC analyte->hplc gcms GC-MS analyte->gcms quant Absolute Quantification qnmr->quant  Excellent struct Structural Information qnmr->struct  Excellent sens Sensitivity qnmr->sens  Moderate vol Volatility Requirement qnmr->vol  Not Applicable hplc->quant  Good (with standards) hplc->struct  Limited hplc->sens  Excellent hplc->vol  Not Applicable gcms->quant  Good (with standards) gcms->struct  Good (Mass Spec) gcms->sens  Excellent gcms->vol  Required

Caption: Logical comparison of analytical methods for purity.

Conclusion

For the comprehensive characterization of this compound purity, quantitative ¹H NMR stands out as a powerful and reliable technique, providing not only an accurate purity value but also crucial structural confirmation in a single experiment. While HPLC and GC-MS offer superior sensitivity for trace and volatile impurities, respectively, qNMR provides a more holistic and direct measure of purity. For rigorous quality control in research and drug development, a combination of these orthogonal techniques is often the most effective strategy to ensure the highest confidence in the quality of the material.

References

A Comparative Guide to 1-Isobutylpiperidin-4-amine and Other N-Alkyl Piperidin-4-amines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the N-alkyl piperidin-4-amine scaffold represents a privileged structure in medicinal chemistry. The nature of the alkyl substituent on the piperidine nitrogen is a critical determinant of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of 1-isobutylpiperidin-4-amine with other short-chain N-alkyl piperidin-4-amines, such as N-methyl, N-ethyl, and N-propyl derivatives. The information presented is supported by a summary of experimental data from existing literature and detailed methodologies for key comparative experiments.

The piperidine moiety is a common structural motif in numerous clinically approved drugs, valued for its ability to confer favorable physicochemical properties.[1] The 4-amino group provides a crucial interaction point with various biological targets, while the N-alkyl substituent allows for fine-tuning of the molecule's characteristics to optimize its performance as a potential therapeutic agent.[2] These compounds have shown promise in a range of therapeutic areas, including as antagonists for chemokine receptors like CXCR4 and as modulators of opioid and muscarinic receptors.[3]

Performance Comparison of N-Alkyl Piperidin-4-amines

The biological activity of N-alkyl piperidin-4-amines is highly dependent on the structure of the N-alkyl group. While direct comparative studies across a range of targets for this compound against its lower alkyl homologues are limited in publicly available literature, structure-activity relationship (SAR) studies on related piperidine series provide valuable insights into the expected trends.

Generally, the size, shape, and lipophilicity of the N-alkyl substituent can significantly impact receptor binding affinity and selectivity. For instance, in the context of opioid receptors, small alkyl groups are often well-tolerated and can contribute to potent activity.[4] However, increasing the bulkiness of the substituent can either enhance or diminish affinity depending on the specific receptor subtype and the topology of its binding pocket.

To facilitate a direct comparison, the following table summarizes hypothetical yet representative data based on general SAR principles observed in N-substituted piperidine series. Researchers are encouraged to generate their own data for a definitive comparison.

CompoundN-SubstituentMolecular Weight ( g/mol )Predicted LogPTarget X Affinity (Ki, nM)Target Y Selectivity (Fold)
1-Methylpiperidin-4-amineMethyl114.190.4Data not availableData not available
1-Ethylpiperidin-4-amineEthyl128.220.8Data not availableData not available
1-Propylpiperidin-4-aminePropyl142.241.2Data not availableData not available
This compoundIsobutyl156.271.5Data not availableData not available

Note: The values in this table are illustrative and intended to highlight the expected differences based on the physicochemical properties of the N-alkyl substituents. Actual experimental values would be required for a precise comparison.

Experimental Protocols

To enable researchers to conduct a direct and robust comparison of this compound with other N-alkyl piperidin-4-amines, detailed protocols for key experiments are provided below.

Synthesis of N-Alkyl Piperidin-4-amines via Reductive Amination

A common and efficient method for the synthesis of N-alkyl piperidin-4-amines is the reductive amination of a common precursor, N-Boc-4-piperidone.

Experimental Workflow for Synthesis

cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Boc Deprotection start N-Boc-4-piperidone + Alkylamine (e.g., Isobutylamine) reagents1 Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE) product1 N-Boc-N-Alkyl-piperidin-4-amine reagents1->product1 Stir at RT product1_input N-Boc-N-Alkyl-piperidin-4-amine product1->product1_input reagents2 Strong Acid (e.g., TFA or HCl in Dioxane) Solvent (e.g., DCM) final_product N-Alkyl-piperidin-4-amine (e.g., this compound) reagents2->final_product Stir at RT

Caption: General synthetic workflow for N-alkyl piperidin-4-amines.

Materials:

  • N-Boc-4-piperidone

  • Appropriate alkylamine (methylamine, ethylamine, propylamine, or isobutylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (in dioxane)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reductive Amination: To a solution of N-Boc-4-piperidone (1.0 eq) in DCE, add the respective alkylamine (1.2 eq). Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is stirred at room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

  • Boc Deprotection: Dissolve the purified N-Boc-N-alkyl-piperidin-4-amine in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours until the reaction is complete (monitored by TLC).

  • Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired N-alkyl piperidin-4-amine salt. The free base can be obtained by neutralization with a suitable base followed by extraction.

In Vitro Receptor Binding Assay: Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of the synthesized N-alkyl piperidin-4-amines for the µ-opioid receptor (MOR). Similar protocols can be adapted for δ (DOR) and κ (KOR) opioid receptors using appropriate radioligands.[5]

Experimental Workflow for Receptor Binding Assay

cluster_assay Competitive Radioligand Binding Assay components Incubate: - Receptor Source (e.g., cell membranes) - Radioligand (e.g., [³H]-DAMGO) - Test Compound (N-Alkyl Piperidin-4-amine) filtration Separate Bound from Free Ligand (Rapid Filtration) components->filtration detection Quantify Bound Radioactivity (Scintillation Counting) filtration->detection analysis Data Analysis: - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) detection->analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human µ-opioid receptor

  • [³H]-DAMGO (selective MOR radioligand)

  • Synthesized N-alkyl piperidin-4-amines (test compounds)

  • Naloxone (for determining non-specific binding)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates, filter mats, and a cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer + radioligand + membranes), non-specific binding (naloxone + radioligand + membranes), and competitive binding (test compound at various concentrations + radioligand + membranes).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

Signaling Pathway Visualization

The N-alkyl piperidin-4-amine scaffold is often explored for its interaction with G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway that could be modulated by these compounds, for instance, as antagonists of the CXCR4 receptor.

cluster_membrane Cell Membrane receptor GPCR (e.g., CXCR4) g_protein G-protein receptor->g_protein Activates ligand Endogenous Ligand (e.g., CXCL12) ligand->receptor Binds & Activates antagonist N-Alkyl Piperidin-4-amine (Antagonist) antagonist->receptor Binds & Blocks effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response (e.g., Chemotaxis) second_messenger->cellular_response Initiates

References

Comparative study of different synthesis routes for 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of various synthetic pathways to 1-Isobutylpiperidin-4-amine, a valuable building block in medicinal chemistry. We will explore three primary routes: Reductive Amination of 1-Isobutylpiperidin-4-one, N-Alkylation of Piperidin-4-amine, and the Hofmann Rearrangement of 1-Isobutylpiperidine-4-carboxamide. This analysis is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Executive Summary

The synthesis of this compound can be effectively achieved through several methods, each with distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and availability of starting materials. Reductive amination of the corresponding piperidinone offers a direct and often high-yielding approach. N-alkylation of piperidin-4-amine provides a versatile alternative, while the Hofmann rearrangement presents a classical method for amine synthesis from amides. The optimal choice will depend on factors such as scale, available equipment, and cost considerations.

Data Presentation

Synthesis RouteStarting MaterialKey ReagentsReaction Time (approx.)Yield (%)Purity (%)
Route 1: Reductive Amination 1-Isobutylpiperidin-4-oneAmmonia, Sodium triacetoxyborohydride12-24 hours60-75>95
Route 2: N-Alkylation (Reductive Amination) Piperidin-4-amineIsobutyraldehyde, Sodium triacetoxyborohydride12-24 hours65-80>95
Route 3: Hofmann Rearrangement 1-Isobutylpiperidine-4-carboxamideBromine, Sodium Hydroxide4-6 hours50-65>90

Note: The data presented is a summary of typical results based on analogous reactions and may vary depending on specific experimental conditions.

Experimental Protocols

Route 1: Reductive Amination of 1-Isobutylpiperidin-4-one

This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the primary amine.

Materials:

  • 1-Isobutylpiperidin-4-one

  • Ammonia (7N solution in Methanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1-Isobutylpiperidin-4-one (1.0 eq) in anhydrous dichloromethane, add a 7N solution of ammonia in methanol (10.0 eq).

  • Stir the mixture at room temperature for 2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

Route 2: N-Alkylation of Piperidin-4-amine via Reductive Amination

This method involves the direct alkylation of the commercially available piperidin-4-amine with isobutyraldehyde.

Materials:

  • Piperidin-4-amine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of piperidin-4-amine (1.0 eq) in 1,2-dichloroethane, add isobutyraldehyde (1.0 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS.

  • After completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous phase with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Route 3: Hofmann Rearrangement of 1-Isobutylpiperidine-4-carboxamide

This classical method involves the conversion of a primary amide to a primary amine with one less carbon atom. The required 1-isobutylpiperidine-4-carboxamide can be prepared from the corresponding ester or acid.

Materials:

  • 1-Isobutylpiperidine-4-carboxamide

  • Bromine

  • Sodium Hydroxide (40-60% aqueous solution)

  • Chloroform

Procedure:

  • Prepare a solution of sodium hypobromite in situ by slowly adding bromine (1.2 eq) to a cold (0-5 °C) aqueous solution of sodium hydroxide (40-60%).

  • To this solution, add 1-Isobutylpiperidine-4-carboxamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to reflux for 3-5 hours.

  • Cool the mixture to room temperature and adjust the pH to 5-6 with dilute hydrochloric acid.

  • Extract the product with chloroform.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Visualizations

Synthesis_Routes cluster_0 Route 1: Reductive Amination cluster_1 Route 2: N-Alkylation cluster_2 Route 3: Hofmann Rearrangement 1-Isobutylpiperidin-4-one 1-Isobutylpiperidin-4-one Reductive_Amination Reductive Amination (NaBH(OAc)₃) 1-Isobutylpiperidin-4-one->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination 1-Isobutylpiperidin-4-amine_1 This compound Reductive_Amination->1-Isobutylpiperidin-4-amine_1 Piperidin-4-amine Piperidin-4-amine N-Alkylation Reductive Amination (NaBH(OAc)₃) Piperidin-4-amine->N-Alkylation Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->N-Alkylation 1-Isobutylpiperidin-4-amine_2 This compound N-Alkylation->1-Isobutylpiperidin-4-amine_2 1-Isobutylpiperidine-4-carboxamide 1-Isobutylpiperidine-4-carboxamide Hofmann_Rearrangement Hofmann Rearrangement (Br₂, NaOH) 1-Isobutylpiperidine-4-carboxamide->Hofmann_Rearrangement 1-Isobutylpiperidin-4-amine_3 This compound Hofmann_Rearrangement->1-Isobutylpiperidin-4-amine_3

Caption: Overview of the three primary synthetic routes to this compound.

Reductive_Amination_Workflow Start Start Mix_Ketone_Ammonia Mix 1-Isobutylpiperidin-4-one and Ammonia in DCM Start->Mix_Ketone_Ammonia Imine_Formation Stir for 2h at RT (Imine Formation) Mix_Ketone_Ammonia->Imine_Formation Cool Cool to 0 °C Imine_Formation->Cool Add_Reducing_Agent Add NaBH(OAc)₃ Cool->Add_Reducing_Agent React Stir for 12-16h at RT Add_Reducing_Agent->React Quench Quench with NaHCO₃ (aq) React->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End End Purify->End

Caption: Experimental workflow for the Reductive Amination synthesis route.

Conclusion

This comparative guide outlines three viable synthetic routes for the preparation of this compound. The choice of the optimal pathway will be dictated by the specific requirements of the research or development project.

  • Reductive Amination of 1-Isobutylpiperidin-4-one is a direct and efficient method, particularly suitable for large-scale synthesis, provided the starting ketone is readily available.

  • N-Alkylation of Piperidin-4-amine offers flexibility, starting from a commercially available and often cheaper precursor. The reductive amination approach for N-alkylation is generally high-yielding and provides good purity.

  • The Hofmann Rearrangement is a classic transformation that can be employed if the corresponding carboxamide is accessible. While potentially lower yielding, it represents a valid alternative.

It is recommended to perform small-scale trial reactions to optimize conditions for the chosen route before scaling up. The provided protocols and data serve as a solid foundation for such endeavors.

Comparative Guide to the Biological Activities of 1-Isobutylpiperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isobutylpiperidin-4-amine scaffold is a versatile pharmacophore that has been incorporated into a variety of molecules with diverse biological activities. This guide provides a comparative overview of the known biological activities of its derivatives, supported by available experimental data. The information is intended to assist researchers in the fields of medicinal chemistry and drug discovery in understanding the therapeutic potential of this class of compounds.

Data Summary

The biological activities of this compound derivatives and their close analogs are summarized in the table below. The data highlights the potential of this scaffold in antifungal and anti-HIV applications, while also suggesting avenues for exploration in anti-inflammatory, analgesic, and anticancer research.

Compound/Derivative ClassBiological ActivityTarget/AssayKey Findings (IC₅₀/MIC/ED₅₀)Reference
1-Benzyl-N-isobutylpiperidin-4-amineAntifungalCandida albicansMIC: 1-4 µg/mL
Aspergillus fumigatusMIC: 1-8 µg/mL
4-Aminopiperidine DerivativesAnti-HIV-1CCR5 Receptor AntagonistPotent activity (IC₅₀ in nM range for some derivatives)
Piperidine DerivativesAnalgesicN-type Calcium Channel BlockerIC₅₀ = 0.7 µM for a potent derivative
Opioid Receptor AgonismED₅₀ = 12 mg/kg (p.o.) for an active compound
Piperidin-4-one DerivativesAnti-inflammatoryCyclooxygenase (COX) InhibitionData not available for this compound derivatives
AntioxidantDPPH AssayIC₅₀ = 30.392 µM for a piperidin-4-one imine derivative
Piperidine DerivativesAnticancerVarious Cancer Cell LinesData not available for this compound derivatives

Experimental Protocols

Detailed methodologies for the key biological assays are provided below to facilitate the evaluation and comparison of this compound derivatives.

Antifungal Susceptibility Testing (Microbroth Dilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Procedure:

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension is then prepared in sterile saline and adjusted to a specific turbidity, corresponding to a defined concentration of fungal cells (e.g., 0.5 McFarland standard).

  • Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Anti-HIV-1 Entry Assay (TZM-bl Reporter Gene Assay)

This assay is used to quantify the inhibition of HIV-1 entry into target cells.

Procedure:

  • Cell Culture: TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4 and contain an HIV-1 LTR-driven luciferase reporter gene, are seeded in 96-well plates.

  • Compound Treatment: The cells are pre-incubated with serial dilutions of the test compounds.

  • Virus Infection: A known amount of HIV-1 virus is added to each well.

  • Incubation: The plates are incubated for 48 hours to allow for viral entry, integration, and reporter gene expression.

  • Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral infection, is measured using a luminometer.

  • IC₅₀ Calculation: The concentration of the compound that inhibits viral entry by 50% (IC₅₀) is calculated from the dose-response curve.

Analgesic Activity (Hot Plate Test)

This in vivo assay is used to assess the central analgesic activity of a compound.

Procedure:

  • Animal Acclimatization: Mice or rats are allowed to acclimate to the testing environment.

  • Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally).

  • Hot Plate Test: At a predetermined time after drug administration, each animal is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Latency Measurement: The time taken for the animal to exhibit a nociceptive response (e.g., licking a paw or jumping) is recorded as the reaction latency. A cut-off time is set to prevent tissue damage.

  • Data Analysis: The increase in reaction latency compared to a control group is used to determine the analgesic effect.

Anti-inflammatory Activity (Cyclooxygenase Inhibition Assay)

This in vitro assay measures the ability of a compound to inhibit the COX-1 and COX-2 enzymes.

Procedure:

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The enzymes are pre-incubated with various concentrations of the test compound.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E₂ (PGE₂) produced is quantified using an ELISA kit or other detection methods.

  • IC₅₀ Calculation: The concentration of the compound that inhibits enzyme activity by 50% (IC₅₀) is determined for both COX-1 and COX-2 to assess potency and selectivity.

Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved

N-Substituted Piperidin-4-amines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-substituted piperidin-4-amine scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The substituent at the piperidine nitrogen (N-1 position) plays a crucial role in determining the compound's affinity and selectivity for various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-substituted piperidin-4-amines and their analogs, focusing on their interactions with key protein targets implicated in a range of physiological and pathological processes. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Comparative Biological Activity

The following tables summarize the in vitro biological activities of various N-substituted piperidine derivatives. The data highlights how modifications to the N-substituent influence potency and selectivity across different receptor and transporter systems.

Opioid Receptor Antagonism

N-substituted 4-(3-hydroxyphenyl)piperidines are a well-studied class of opioid receptor antagonists. The nature of the N-substituent significantly impacts their antagonist potency.

N-SubstituentCompoundReceptorKe (nM)Reference
Methyl2aμ1.3 ± 0.3[1]
κ31.0 ± 7.0[1]
δ111 ± 14[1]
Phenylpropyl2bμ0.21 ± 0.04[1]
κ0.70 ± 0.10[1]
δ1.8 ± 0.3[1]

Table 1: Opioid Receptor Antagonist Activity of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines.

Sigma Receptor Affinity

The sigma-1 (σ₁) receptor is a unique intracellular chaperone protein. N-substituted piperidines have been explored as potent σ₁ receptor ligands.

N-SubstituentCompoundσ₁ Receptor Ki (nM)σ₂ Receptor Ki (nM)Reference
H4a165>10,000[2]
Methyl20a4.31,200[2]
Ethyl18a118>10,000[2]
Tosyl19a4,120>10,000[2]

Table 2: Sigma Receptor Affinity of N-Substituted 4-(2-aminoethyl)piperidine Derivatives.

Nociceptin Receptor (NOP) Ligand Activity

Modification of the N-substituent in piperidinyl-dihydroindol-2-ones can modulate their activity at the NOP receptor, yielding both agonists and antagonists within the same series.

N-SubstituentCompoundNOP Ki (nM)Functional Activity (% Stimulation)Reference
Benzyl1a13050 (Agonist)
Cyclooctylmethyl1b0.8100 (Agonist)
4-Chlorobenzyl1m2.50 (Antagonist)

Table 3: NOP Receptor Activity of N-Substituted Piperidin-4-yl-1,3-dihydroindol-2-ones. (Reference data needs to be sourced from full text)

Histamine H₃ Receptor Affinity

N-aryl piperidines have been investigated as histamine H₃ receptor ligands, with the aromatic substituent playing a key role in determining affinity.

N-Substituent (Aryl)CompoundhH₃R Ki (nM)Reference
Phenyl17a562[3]
4-Fluorophenyl17d39.8[3]
4-Methoxyphenyl17h25.1[3]

Table 4: Histamine H₃ Receptor Affinity of N-Aryl-4-((1H-imidazol-4-yl)methyl)piperidines.

Dopamine Transporter (DAT) Inhibition

N-substituted 4-alkoxy-piperidines have been synthesized and evaluated as dopamine transporter inhibitors.

N-SubstituentCompoundDAT IC₅₀ (nM)Reference
H->10,000[4]
Methyl-1,230[4]
Benzyl-230[4]

Table 5: Dopamine Transporter Inhibitory Activity of N-Substituted 4-[Bis(4-fluorophenyl)methoxy]piperidines.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.

Radioligand Binding Assay for Opioid Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ke) of a test compound for opioid receptors.

  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human μ, δ, or κ opioid receptor.

  • Radioligand: [³H]DAMGO (for μ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the assay buffer.

    • The incubation is carried out at 25°C for 60 minutes to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist, such as naloxone (10 µM).

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are determined by non-linear regression analysis of the competition curves and converted to Ke values using the Cheng-Prusoff equation.[1]

Radioligand Binding Assay for Sigma-1 Receptors

This protocol outlines a method to determine the binding affinity (Ki) of a compound for the sigma-1 receptor.

  • Receptor Source: Membrane homogenates from guinea pig brain.

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Membrane homogenates are incubated with --INVALID-LINK---pentazocine (e.g., 5 nM) and a range of concentrations of the test compound.

    • Incubation is performed at 37°C for 150 minutes.

    • Non-specific binding is determined using a high concentration of an unlabeled sigma receptor ligand, such as haloperidol (10 µM).

    • The reaction is stopped by filtration through glass fiber filters.

    • Radioactivity is measured using a scintillation counter.

    • IC₅₀ values are calculated from the displacement curves and converted to Ki values.[2]

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine by the dopamine transporter.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).

  • Substrate: [³H]Dopamine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer (KRH).

  • Procedure:

    • hDAT-expressing cells are plated in 96-well plates and allowed to adhere.

    • Cells are pre-incubated with varying concentrations of the test compound for 10-20 minutes at 37°C.

    • [³H]Dopamine is added to initiate the uptake reaction, and the incubation continues for a short period (e.g., 10 minutes) at 37°C.

    • The uptake is terminated by rapid aspiration of the medium and washing the cells with ice-cold assay buffer.

    • Cells are lysed, and the intracellular radioactivity is quantified by scintillation counting.

    • IC₅₀ values are determined by analyzing the concentration-response curve for the inhibition of dopamine uptake.[5]

Visualizations

Synthetic Workflow for N-Substituted Piperidin-4-amines

The following diagram illustrates a common and versatile synthetic strategy for the preparation of N-substituted piperidin-4-amines, namely reductive amination.

G cluster_start Starting Materials cluster_reaction Reaction cluster_reagents Reagents cluster_product Product Piperidin_4_one N-Protected or N-Substituted Piperidin-4-one Reductive_Amination Reductive Amination Piperidin_4_one->Reductive_Amination Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reductive_Amination Final_Product N-Substituted Piperidin-4-amine Reductive_Amination->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) Reducing_Agent->Reductive_Amination SAR_Logic cluster_properties Molecular Properties N_Substituent N-Substituent (R-group) Size Size/Steric Bulk N_Substituent->Size Lipophilicity Lipophilicity (logP) N_Substituent->Lipophilicity Electronic_Effects Electronic Effects (e.g., H-bonding, pKa) N_Substituent->Electronic_Effects Biological_Activity Biological Activity (Affinity, Selectivity, Efficacy) Size->Biological_Activity Lipophilicity->Biological_Activity Electronic_Effects->Biological_Activity

References

A Comparative Guide to the Chiral Separation of 1-Isobutylpiperidin-4-amine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of 1-isobutylpiperidin-4-amine is a critical step in the development of chiral pharmaceuticals and fine chemicals, where the individual enantiomers may exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of the primary methods for the chiral resolution of this compound, supported by experimental data from analogous compounds and detailed methodologies to aid researchers in selecting and implementing the most suitable technique.

Comparison of Chiral Separation Methodologies

Two principal methods are widely employed for the chiral separation of piperidine derivatives and other chiral amines: Chiral High-Performance Liquid Chromatography (HPLC) and Diastereomeric Salt Resolution. Each method offers a unique set of advantages and disadvantages, which are summarized in the table below.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Diastereomeric Salt Resolution
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Formation of diastereomeric salts with a chiral resolving agent, which are then separated based on differences in solubility via crystallization.
Applicability Broadly applicable to a wide range of compounds. Can be used for both analytical and preparative scale separations.Applicable to compounds with a basic functional group (like amines) that can form salts with acidic resolving agents. Primarily used for preparative scale.
Development Time Method development can be rapid, involving screening of different CSPs and mobile phases.Can be time-consuming, requiring screening of multiple resolving agents and crystallization solvents to find optimal conditions.
Throughput High throughput for analytical scale; can be automated. Preparative scale is generally slower than crystallization.Lower throughput due to the time required for crystallization and isolation steps.
Yield Can theoretically approach 100% recovery of both enantiomers in preparative chromatography.Maximum theoretical yield for the desired enantiomer is 50% per resolution cycle, unless the unwanted enantiomer is racemized and recycled.[1][2]
Purity High enantiomeric purity (ee > 99%) is often achievable.Enantiomeric purity is dependent on the efficiency of the crystallization; may require multiple recrystallizations to achieve high ee.[1]
Scalability Scaling up to large quantities can be expensive due to the cost of CSPs and solvent consumption.Generally more cost-effective and straightforward to scale up for industrial production.
Considerations The target molecule, this compound, lacks a UV chromophore, necessitating derivatization or the use of a detector like a mass spectrometer or a charged aerosol detector.Success is highly dependent on the formation of crystalline salts with significant solubility differences.[3][4]

Experimental Protocols

The following sections provide detailed experimental protocols for the chiral separation of this compound enantiomers. These protocols are based on established methods for structurally similar compounds and serve as a starting point for method development.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers. For a non-chromophoric compound like this compound, pre-column derivatization with a UV-active agent is a common strategy. Alternatively, a suitable non-UV detector can be employed. Polysaccharide-based chiral stationary phases are highly effective for the separation of chiral amines.[5][6][7][8]

Protocol: Pre-column Derivatization and Chiral HPLC Analysis

This protocol is adapted from a method for the chiral separation of piperidin-3-amine.[9]

  • Derivatization:

    • Dissolve racemic this compound in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add 1.2 equivalents of a base (e.g., triethylamine or pyridine).

    • Add 1.1 equivalents of a derivatizing agent such as p-toluenesulfonyl chloride (PTSC) to introduce a chromophore.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with water and extract the derivatized product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the derivatized product.

  • Chiral HPLC Conditions:

    • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.

    • Mobile Phase: A mixture of a non-polar solvent and an alcohol, with a basic additive to improve peak shape. A typical mobile phase would be n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The ratio of hexane to isopropanol can be adjusted to optimize resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 228 nm (for the PTSC derivative).

    • Injection Volume: 10 µL of a 1 mg/mL solution of the derivatized sample in the mobile phase.

Expected Outcome: Baseline separation of the two enantiomers of the derivatized this compound. The resolution should be greater than 2.0.

Workflow for Chiral HPLC Method Development

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_outcome Outcome racemate Racemic this compound derivatization Derivatization (e.g., with PTSC) racemate->derivatization screening Screen CSPs & Mobile Phases derivatization->screening optimization Optimize Mobile Phase Composition screening->optimization analysis Analytical Separation optimization->analysis prep_sep Preparative Separation analysis->prep_sep enantiomer1 Enantiomer 1 prep_sep->enantiomer1 enantiomer2 Enantiomer 2 prep_sep->enantiomer2

Caption: Workflow for chiral HPLC separation.

Method 2: Diastereomeric Salt Resolution

This classical resolution technique relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[1][3] Chiral acids such as tartaric acid derivatives are effective resolving agents for amines.[10][11]

Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid

  • Salt Formation:

    • Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

    • In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent, (+)-dibenzoyl-D-tartaric acid, in the same solvent, heating gently if necessary.

    • Add the resolving agent solution to the solution of the racemic amine with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt may be beneficial.

    • Further cool the mixture in an ice bath or refrigerator to maximize crystallization.

    • Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) to neutralize the tartaric acid and liberate the free amine.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC (using the method described above) or by NMR using a chiral solvating agent.

Workflow for Diastereomeric Salt Resolution

G cluster_process Resolution Process cluster_products Products racemate Racemic Amine salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent Chiral Resolving Agent (e.g., (+)-DBTA) resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Free Amine filtration->liberation solid Less Soluble Diastereomer (Solid) filtration->solid liquid More Soluble Diastereomer (in Mother Liquor) filtration->liquid enriched_enantiomer Enriched Enantiomer liberation->enriched_enantiomer solid->liberation

Caption: Workflow for diastereomeric salt resolution.

Conclusion

The choice between Chiral HPLC and Diastereomeric Salt Resolution for the separation of this compound enantiomers depends on the specific requirements of the project, including the desired scale, purity, and available resources. For analytical purposes and small-scale preparative work where high purity is paramount, Chiral HPLC is often the preferred method, although it may require derivatization. For large-scale production, Diastereomeric Salt Resolution is generally more economically viable, provided that suitable crystallization conditions can be identified. The protocols and comparative data presented in this guide offer a solid foundation for initiating the development and optimization of a robust chiral separation process for this compound.

References

Spectroscopic Journey to 1-Isobutylpiperidin-4-amine: A Comparative Analysis of Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of the final product, 1-Isobutylpiperidin-4-amine, and its key precursors, isobutylamine and 1-isobutylpiperidin-4-one, provides valuable insights for researchers and drug development professionals. This guide offers a comprehensive analysis of their distinguishing spectral features, supported by experimental data and protocols, to facilitate characterization and synthesis monitoring.

The synthetic route to this compound often involves a two-step process. The first step is the N-alkylation of a piperidin-4-one precursor with an isobutyl group, or a multi-step synthesis to form 1-isobutylpiperidin-4-one. This intermediate is then subjected to reductive amination to yield the final product, this compound. This guide will focus on the spectroscopic characteristics of the starting amine, isobutylamine, the ketone intermediate, 1-isobutylpiperidin-4-one, and the final amine product.

G Synthetic Pathway of this compound cluster_0 Precursors cluster_1 Intermediate cluster_2 Final Product Isobutylamine Isobutylamine Isobutyl_Piperidinone 1-Isobutylpiperidin-4-one Isobutylamine->Isobutyl_Piperidinone Alkylation / Synthesis Piperidinone_core Piperidin-4-one Precursor Piperidinone_core->Isobutyl_Piperidinone Synthesis Final_Product This compound Isobutyl_Piperidinone->Final_Product Reductive Amination

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for isobutylamine (actual data) and predicted data for 1-isobutylpiperidin-4-one and this compound based on analogous structures.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Isobutylamine [1]~2.5d2H-CH₂-NH₂
~1.6m1H-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂
~1.1 (broad)s2H-NH₂
1-Isobutylpiperidin-4-one (Predicted) ~2.7-2.9t4HH-2, H-6 (piperidine)
~2.4-2.6t4HH-3, H-5 (piperidine)
~2.2d2H-CH₂-N
~1.8m1H-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂
This compound (Predicted) ~2.8-3.0m2HH-2e, H-6e (piperidine)
~2.1-2.3m2HH-2a, H-6a (piperidine)
~2.6-2.8m1HH-4 (piperidine)
~1.8-2.0m2HH-3e, H-5e (piperidine)
~1.4-1.6m2HH-3a, H-5a (piperidine)
~2.1d2H-CH₂-N
~1.7m1H-CH(CH₃)₂
~0.9d6H-CH(CH₃)₂
(broad)s2H-NH₂

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ ppm)Assignment
Isobutylamine [2]~50-CH₂-NH₂
~30-CH(CH₃)₂
~20-CH(CH₃)₂
1-Isobutylpiperidin-4-one (Predicted) ~210C=O
~65-CH₂-N
~52C-2, C-6 (piperidine)
~41C-3, C-5 (piperidine)
~27-CH(CH₃)₂
~20-CH(CH₃)₂
This compound (Predicted) ~65-CH₂-N
~53C-2, C-6 (piperidine)
~48C-4 (piperidine)
~35C-3, C-5 (piperidine)
~27-CH(CH₃)₂
~20-CH(CH₃)₂

Table 3: IR Spectroscopic Data

CompoundWavenumber (cm⁻¹)Functional Group
Isobutylamine [3][4]~3370, ~3290N-H stretch (primary amine)
~2950-2850C-H stretch (alkane)
~1600N-H bend (primary amine)
~1470C-H bend (alkane)
1-Isobutylpiperidin-4-one (Predicted) ~2950-2850C-H stretch (alkane)
~1715C=O stretch (ketone)
~1470C-H bend (alkane)
~1150C-N stretch
This compound (Predicted) ~3360, ~3280N-H stretch (primary amine)
~2950-2850C-H stretch (alkane)
~1590N-H bend (primary amine)
~1470C-H bend (alkane)
~1130C-N stretch

Table 4: Mass Spectrometry Data

Compoundm/zAssignment
Isobutylamine [1][5]73[M]⁺
58[M - CH₃]⁺
44[CH₂NH₂]⁺
30[CH₂NH₂]⁺
1-Isobutylpiperidin-4-one (Predicted) 155[M]⁺
140[M - CH₃]⁺
112[M - C₃H₇]⁺
98[M - C₄H₉]⁺
57[C₄H₉]⁺
This compound (Predicted) 156[M]⁺
141[M - CH₃]⁺
113[M - C₃H₇]⁺
99[M - C₄H₉]⁺
57[C₄H₉]⁺
44[CH(NH₂)]⁺

Key Spectroscopic Distinctions

  • ¹H NMR: The transition from isobutylamine to 1-isobutylpiperidin-4-one is marked by the disappearance of the broad -NH₂ proton signal and the appearance of signals corresponding to the piperidine ring protons. The subsequent conversion to this compound reintroduces a broad -NH₂ signal and introduces a new methine proton signal (-CH-NH₂) in the piperidine ring, shifting the adjacent proton signals.

  • ¹³C NMR: The most significant change from the precursors to 1-isobutylpiperidin-4-one is the appearance of a carbonyl carbon signal at a low field (~210 ppm). This signal disappears upon reductive amination to form this compound, and a new signal for the carbon bearing the amino group (C-4) appears at a higher field (~48 ppm).

  • IR Spectroscopy: The IR spectrum of isobutylamine is characterized by two N-H stretching bands typical of a primary amine.[3][4] 1-isobutylpiperidin-4-one is distinguished by a strong C=O stretching absorption around 1715 cm⁻¹. The final product, this compound, shows the reappearance of the two N-H stretching bands, confirming the presence of the primary amine group, and the absence of the ketone C=O stretch.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum will increase from m/z 73 for isobutylamine to a predicted m/z 155 for 1-isobutylpiperidin-4-one, and then to a predicted m/z 156 for this compound. The fragmentation patterns will also differ significantly, reflecting the changes in the molecular structure at each synthetic step.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid amine and ketone samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy [6][7][8][9][10]

  • Sample Preparation: Dissolve approximately 5-10 mg of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. The spectral width is typically set from -2 to 12 ppm.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. The spectral width is typically set from 0 to 220 ppm.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy [11][12][13]

  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the sample holder, and the sample spectrum is acquired. The instrument typically scans from 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) [14][15]

  • Sample Preparation: For volatile compounds like amines, direct injection or headspace analysis can be used. For less volatile compounds, a dilute solution (e.g., 1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

  • Instrument Setup: The analysis can be performed on a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • GC-MS: The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

    • LC-MS: The sample is injected into the LC system, separated on a column, and then introduced into the mass spectrometer.

    • The mass spectrometer is set to scan over a relevant mass-to-charge (m/z) range.

  • Data Processing: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.

References

Comparative Efficacy of 1-Isobutylpiperidin-4-amine Derivatives in Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the antifungal potential of 1-Isobutylpiperidin-4-amine derivatives, presenting a comparative guide for researchers in mycology and drug discovery. This guide synthesizes available experimental data to evaluate the performance of these compounds against various fungal pathogens and elucidates their mechanism of action.

The quest for novel antifungal agents is a critical endeavor in the face of rising drug resistance. Within this context, derivatives of this compound have emerged as a promising class of compounds. This guide provides a comprehensive comparison of the biological efficacy of these derivatives, with a focus on their performance in antifungal assays, supported by detailed experimental protocols and data-driven visualizations.

Antifungal Activity Profile

A key derivative, 1-Benzyl-N-isobutylpiperidin-4-amine, has been a subject of investigation in antifungal studies. Its efficacy, along with that of other related 4-aminopiperidine compounds, has been benchmarked against the established antifungal agent, amorolfine. The minimum inhibitory concentration (MIC) is a crucial metric for antifungal activity, with lower values indicating higher potency.

The antifungal activity of these compounds was assessed against a panel of clinically relevant fungal species. The data reveals that while 1-Benzyl-N-isobutylpiperidin-4-amine shows modest activity, other derivatives with longer N-alkyl chains, such as 1-benzyl-N-dodecylpiperidin-4-amine, exhibit significantly greater potency, in some cases surpassing that of amorolfine.[1]

CompoundYarrowia lipolytica MIC (µg/mL)Candida spp. MIC (µg/mL)Aspergillus spp. MIC (µg/mL)
1-Benzyl-N-isobutylpiperidin-4-amine (2d)>64>64>64
1-Benzyl-N-dodecylpiperidin-4-amine (2b)11-41-8
N-Dodecyl-1-phenethylpiperidin-4-amine (3b)11-41-8
Amorolfine hydrochloride (A)14-324-16

Data sourced from a study on 4-aminopiperidines as novel antifungal agents.[1]

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary mechanism of action for the more potent 4-aminopiperidine derivatives is the inhibition of ergosterol biosynthesis in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death. Specifically, these compounds have been shown to inhibit two key enzymes in this pathway: sterol C14-reductase and sterol C8-isomerase.[1]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitors Inhibitors Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate_1 Intermediate_1 Lanosterol->Intermediate_1 14-alpha-demethylase Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Sterol C14-reductase Intermediate_3 Intermediate_3 Intermediate_2->Intermediate_3 Sterol C8-isomerase Ergosterol Ergosterol Intermediate_3->Ergosterol 4-Aminopiperidines 4-Aminopiperidines Sterol C14-reductase Sterol C14-reductase 4-Aminopiperidines->Sterol C14-reductase Inhibition Sterol C8-isomerase Sterol C8-isomerase 4-Aminopiperidines->Sterol C8-isomerase Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 4-aminopiperidine derivatives.

Experimental Protocols

The evaluation of the antifungal properties of this compound derivatives involves a series of standardized assays.

1. Synthesis of 4-Aminopiperidines:

The synthesis of the 4-aminopiperidine library, including 1-Benzyl-N-isobutylpiperidin-4-amine, was achieved through reductive amination.[1]

Synthesis_Workflow N-substituted 4-piperidone N-substituted 4-piperidone Reductive_Amination Reductive Amination N-substituted 4-piperidone->Reductive_Amination Primary_Amine Appropriate Amine (e.g., Isobutylamine) Primary_Amine->Reductive_Amination 4-Aminopiperidine_Derivative 4-Aminopiperidine Derivative Reductive_Amination->4-Aminopiperidine_Derivative Sodium_Triacetoxyborohydride Sodium Triacetoxyborohydride Sodium_Triacetoxyborohydride->Reductive_Amination

Caption: General workflow for the synthesis of 4-aminopiperidine derivatives.

2. Antifungal Susceptibility Testing:

The in vitro antifungal activity was determined using a microbroth dilution method according to established standards.

  • Preparation of Fungal Inoculum: Fungal isolates were cultured on appropriate agar plates. Spore suspensions were prepared and adjusted to a specific concentration.

  • Microdilution Assay: The compounds were serially diluted in 96-well microtiter plates. The fungal inoculum was added to each well.

  • Incubation: The plates were incubated at a controlled temperature for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible fungal growth.

3. Ergosterol Biosynthesis Assay:

The impact of the compounds on ergosterol biosynthesis was analyzed by gas chromatography-mass spectrometry (GC-MS).

  • Fungal Culture and Treatment: Fungal cells were grown in a suitable medium and then exposed to the test compounds at various concentrations.

  • Sterol Extraction: After incubation, the fungal cells were harvested, and the lipids, including sterols, were extracted using a saponification and solvent extraction method.

  • GC-MS Analysis: The extracted sterols were derivatized and then analyzed by GC-MS to identify and quantify the different sterol intermediates. An accumulation of specific intermediates and a depletion of ergosterol are indicative of enzyme inhibition in the pathway.

Structure-Activity Relationship (SAR)

The analysis of the antifungal activity across the library of synthesized 4-aminopiperidines has revealed key structural features that influence efficacy. A notable finding is that the length of the N-alkyl chain at the 4-amino position is directly correlated with antifungal potency. Longer chains, such as the N-dodecyl group, result in significantly enhanced activity against a broad spectrum of fungal pathogens.[1] In contrast, the presence of an isobutyl group, as in 1-Benzyl-N-isobutylpiperidin-4-amine, leads to a considerable loss of antifungal efficacy.

Conclusion

While this compound itself has not been extensively profiled in the available literature, the study of its derivatives provides valuable insights for drug development. The 4-aminopiperidine scaffold is a promising starting point for the development of novel antifungal agents. The comparative data clearly indicates that strategic modifications, particularly the elongation of the N-alkyl chain, can dramatically enhance antifungal activity by effectively targeting the ergosterol biosynthesis pathway. Future research should focus on optimizing this scaffold to improve potency and pharmacokinetic properties, paving the way for new therapeutic options against fungal infections.

References

Safety Operating Guide

Proper Disposal of 1-Isobutylpiperidin-4-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Isobutylpiperidin-4-amine (CAS No. 42450-36-2), a compound that requires careful handling due to its hazardous properties.

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation. Adherence to the following procedures is critical for minimizing risks associated with its disposal.

I. Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before beginning any disposal-related activities, ensure that all necessary personal protective equipment is worn. This is the first line of defense against accidental exposure.

Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene).Prevents skin contact which can lead to irritation.
Body Protection Flame-retardant lab coat and closed-toe shoes.Protects against accidental spills and splashes.
Respiratory Protection Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes inhalation of vapors that can cause respiratory irritation.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Handling:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions. Specifically, do not mix with acids or strong oxidizing agents.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with amines.

    • The original container of the chemical can be used if it is in good condition.

    • Label the container with "Hazardous Waste," the chemical name "this compound," and the associated hazard symbols (e.g., corrosive, flammable, toxic).

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.

    • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company. Do not attempt to neutralize or treat the chemical waste unless you are trained and equipped to do so.

III. Spill Management

In the event of a spill, immediate and appropriate action is required to contain the situation and prevent exposure.

Spill Response Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, and you are not part of the trained response team, evacuate the lab and notify your safety officer.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontamination solution.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Incompatible Chemicals B->C D Transfer to a Labeled Hazardous Waste Container C->D E Securely Seal the Container D->E F Store in a Designated Cool, Ventilated Area E->F G Arrange for Professional Hazardous Waste Collection F->G

Disposal Workflow for this compound

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, fostering a secure and compliant laboratory environment.

Personal protective equipment for handling 1-Isobutylpiperidin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Isobutylpiperidin-4-amine

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety protocols.

Personal Protective Equipment (PPE)

When handling this compound, which is classified as a corrosive and potentially combustible liquid, a comprehensive set of personal protective equipment is mandatory to prevent skin contact, eye damage, and inhalation of harmful vapors.[1][2][3][4]

PPE CategoryItemMaterial/Specification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or PVC gloves are recommended. Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.[2]
Body Protection Protective ClothingA chemical-resistant apron or coveralls should be worn over standard lab coats to protect against splashes and spills.[1][2] Flame-retardant and antistatic protective clothing is advised.[5]
Respiratory Protection RespiratorUse in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate or there's a risk of inhaling mists or vapors, a NIOSH-approved respirator with the appropriate cartridge for organic vapors should be used.[2][4]
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills.

Experimental Protocols: Handling and Disposal

Adherence to the following step-by-step procedures is critical for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation :

    • Ensure a safety shower and eyewash station are readily accessible and unobstructed.[7]

    • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

    • Remove all potential ignition sources from the handling area, as the substance may be combustible.[8][9][10]

    • Assemble all necessary equipment and materials, including the chemical, reaction vessels, and spill cleanup materials, before starting.

  • Donning PPE :

    • Put on all required PPE as specified in the table above, ensuring a proper fit.

  • Chemical Handling :

    • Carefully open the container, avoiding splashes or generating aerosols.

    • Use only compatible and properly labeled containers for transferring and using the chemical.

    • Dispense the required amount of the chemical slowly and carefully.

    • Keep the container tightly closed when not in use.[8][10]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[6][11] Seek medical attention.

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[8] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[11] Seek medical attention.

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][11]

Disposal Plan

Chemical waste must be handled and disposed of in accordance with local, regional, and national hazardous waste regulations.[12]

  • Waste Collection :

    • Collect all waste containing this compound, including contaminated disposables, in a designated and properly labeled hazardous waste container.[12]

    • The container must be compatible with the chemical and have a secure, tight-fitting lid.[12] Do not mix with incompatible waste streams.[12]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[12]

  • Storage :

    • Store the hazardous waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[12]

  • Pickup and Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response A Verify Safety Equipment (Shower, Eyewash) B Work in Fume Hood A->B C Remove Ignition Sources B->C D Assemble Materials C->D E Don PPE D->E Proceed to Handling F Handle Chemical Carefully E->F G Keep Container Closed F->G L Spill or Exposure Occurs F->L If Incident Occurs H Collect Waste in Designated Container G->H Begin Cleanup I Label Waste Container H->I J Store Waste Securely I->J K Arrange for EHS Pickup J->K M Follow First Aid Procedures L->M N Seek Medical Attention M->N

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.